Chloromethyl p-Tolyl Sulfide
Description
The exact mass of the compound Chloromethyl p-Tolyl Sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloromethyl p-Tolyl Sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethyl p-Tolyl Sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethylsulfanyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQYMJYUSRAJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363596 | |
| Record name | Chloromethyl p-Tolyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34125-84-3 | |
| Record name | Chloromethyl p-Tolyl Sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl p-Tolyl Sulfide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Whitepaper: Synthesis and Characterization of Chloromethyl p-Tolyl Sulfide
The following technical guide is structured to serve as a definitive reference for the synthesis, handling, and characterization of Chloromethyl p-Tolyl Sulfide . It deviates from standard operating procedure templates to focus on the logic of the chemistry, the criticality of safety, and the validation of the product.
CAS: 34125-84-3 | Formula:
Executive Summary & Strategic Utility
Chloromethyl p-Tolyl Sulfide is a specialized electrophilic reagent used primarily to introduce the
Core Applications:
-
Alcohol Protection: It reacts with alcohols to form
-acetals (e.g., ), a protecting group stable to base but cleavable by specific thiophilic Lewis acids (e.g., , ). -
Ylide Precursor: Alkylation of sulfides/phosphines to generate sulfur ylides for epoxidation or cyclopropanation.[1]
-
C-C Bond Formation: Acts as a formyl anion equivalent in lithiation reactions after conversion to the sulfoxide.[1]
Critical Safety Briefing (Read Before Synthesis)
Warning: Vesicant & Lachrymator
This compound is structurally analogous to "Mustard Gas" (bis(2-chloroethyl) sulfide) derivatives.[1] The
-
Hazard: Severe skin blistering agent; inhalation can cause pulmonary edema.[1]
-
Engineering Controls: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile + Laminate) is mandatory.[1]
-
Decontamination: Quench spills with dilute bleach (NaOCl) or aqueous NaOH to hydrolyze the chloride to the less toxic alcohol/thiol.
Synthetic Strategy: The "Anhydrous HCl" Route
While chlorination of methyl p-tolyl sulfide (using NCS) is possible, it suffers from poor atom economy and radical side-reactions on the aromatic ring. The Blanc Chloromethylation-type reaction (Thiol + Formaldehyde + HCl) is the "Gold Standard" for purity and scalability.[1]
The Mechanism
The reaction proceeds via the attack of the thiol on protonated formaldehyde to form a hemithioacetal, which is subsequently converted to the chloride.
Figure 1: Stepwise formation involving the critical dehydration step.[1] The driving force is the formation of the resonance-stabilized sulfenium cation.
Detailed Experimental Protocol
Scale: 50 mmol (approx. 8.6 g product) Time: 3–4 Hours Yield Target: 85–92%
Reagents & Equipment[1][2][3][4]
-
p-Toluenethiol (p-Thiocresol): 6.21 g (50 mmol)[1]
-
Paraformaldehyde: 1.65 g (55 mmol, 1.1 equiv)
-
Calcium Chloride (
): Anhydrous, granular (Internal desiccant) -
Solvent: Dichloromethane (DCM), anhydrous (50 mL)
-
HCl Source: Hydrogen Chloride gas (cylinder) OR generated in situ (conc.[1]
dripped into solid NaCl).
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask. Equip with a magnetic stir bar, a gas inlet tube (bubbler), and a drying tube outlet (vented to a scrubber containing NaOH).
-
Solvation: Charge the flask with p-Toluenethiol and Paraformaldehyde in 50 mL of DCM.
-
Scientist's Note: Add approx. 2 g of granular anhydrous
directly to the reaction flask. This is a "field trick" to sequester the water formed during the reaction, pushing the equilibrium toward the chloride (Le Chatelier's principle) and preventing hydrolysis.
-
-
Reaction: Cool the mixture to 0°C (ice bath). Begin a slow stream of dry HCl gas through the solution.[1]
-
Workup (Critical for Stability):
-
Purification: The crude oil is often pure enough (>95%) for immediate use.[1] If purification is required, vacuum distillation is the only viable method.
-
Distillation Point: Approx. 108–112°C at 4 mmHg (extrapolated from phenyl analog).[1]
-
Characterization & Quality Control
To validate the synthesis, you must confirm the presence of the methylene chloride linker and the integrity of the aromatic ring.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | Clear, colorless to pale yellow liquid | Darkening indicates decomposition (HCl release).[1] |
| Boiling Point | ~110°C @ 4 mmHg | High vacuum recommended to avoid thermal degradation.[1] |
| Density | ~1.16 g/mL | Estimated based on phenyl analog.[1] |
| Stability | Moisture Sensitive | Store under Argon at 4°C. |
Spectroscopic Validation[1]
1. Proton NMR (
- 7.35 (d, J=8.0 Hz, 2H): Aromatic protons (ortho to S).
- 7.15 (d, J=8.0 Hz, 2H): Aromatic protons (meta to S).
-
4.95 (s, 2H): Diagnostic Peak (
). A sharp singlet is required.[1] -
2.35 (s, 3H): Methyl group on the ring (
).
2. Carbon NMR (
-
52.5 ppm: The chloromethyl carbon (
).[1] - 138.0, 133.5, 130.0, 128.5 ppm: Aromatic carbons.
- 21.2 ppm: Tolyl methyl group.[1]
Troubleshooting & Storage
Common Failure Modes
-
Product smells like rotten eggs/thiol:
-
Cause: Incomplete reaction or hydrolysis during workup.[1]
-
Fix: Ensure HCl gas is dried (pass through
trap before reactor) and use in the pot.
-
-
Solid precipitate forms upon storage:
-
Cause: Polymerization of formaldehyde (reversion) or formation of sulfonium salts (self-alkylation).[1]
-
Fix: Store strictly at 4°C or -20°C under inert atmosphere.
-
Storage Protocol
Store in a glass vial with a Teflon-lined cap. Wrap the cap in Parafilm.[1] Keep in a secondary container with desiccant (Drierite) in the freezer.
References
-
TCI Chemicals. Product Specification: Chloromethyl p-Tolyl Sulfide (CAS 34125-84-3).[1] Retrieved from .[1]
-
Bordwell, F. G., & Pitt, B. M. (1955).
-Chloro Sulfides from Sulfides and from Sulfoxides.[1] Journal of the American Chemical Society, 77(3), 572–577. (Foundational methodology for chloromethylation of thiols). -
Organic Syntheses. Synthesis of Chloromethyl Phenyl Sulfide (Analogous Protocol). Org.[1][2] Synth. 2008, 85, 109-117.[1] Retrieved from .[1]
-
PubChem. Compound Summary: Chloromethyl p-tolyl sulfide.[1] National Library of Medicine.[1] Retrieved from .[1]
Sources
Technical Guide: Chloromethyl p-Tolyl Sulfide (CAS 34125-84-3)
Core Function: Electrophilic Thiomethylation & Pummerer Rearrangement Precursor Primary Application: Organic Synthesis, Protecting Group Chemistry, and Heterocycle Formation
Executive Summary
Chloromethyl p-Tolyl Sulfide (CPTS) is a specialized organosulfur reagent used primarily to introduce the
Chemical Profile & Stability
CPTS is an electrophilic alkylating agent. It is structurally composed of a lipophilic
Table 1: Physicochemical Properties
| Property | Value | Context for Application |
| CAS Number | 34125-84-3 | Unique Identifier |
| Formula | C | MW: 172.68 g/mol |
| Appearance | Colorless to pale yellow liquid | Turns yellow upon oxidation/aging |
| Boiling Point | 126–129 °C (15 Torr) | High boiling; requires vacuum distillation |
| Density | 1.17 g/mL | Denser than water; sinks in aqueous extractions |
| Solubility | CH | Incompatible with protic solvents (solvolysis risk) |
| Stability | Moisture Sensitive | Hydrolyzes to formaldehyde and |
Mechanistic Utility
The utility of CPTS relies on the reactivity of the C–Cl bond adjacent to the sulfur atom. The sulfur atom stabilizes the developing positive charge during substitution reactions (anchimeric assistance), making the chloride a facile leaving group.
3.1 The
-Tolylthiomethyl Pathway
Once attached to a nucleophile (Nu), the
Figure 1: The Pummerer Rearrangement pathway utilizing CPTS as a synthetic handle.
Synthetic Applications & Protocols
4.1 Protocol: N-Protection of Secondary Amines
The
Reagents:
-
Substrate: Secondary amine (1.0 equiv)
-
Reagent: Chloromethyl p-Tolyl Sulfide (1.1 equiv)
-
Base: Triethylamine (1.2 equiv) or K
CO -
Solvent: Anhydrous CH
Cl (DCM)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add the secondary amine and anhydrous DCM (0.2 M concentration).
-
Addition: Cool the solution to 0 °C. Add Triethylamine followed by the dropwise addition of Chloromethyl p-Tolyl Sulfide .
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Note: The product will be less polar than the amine).
-
Workup: Quench with water. Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Validation Check:
-
1H NMR: Look for a singlet integrating to 2H around
4.0–5.0 ppm (N-CH -S). -
Cleavage: To deprotect, treat the adduct with HgCl
in aqueous acetonitrile.
4.2 Protocol: Synthesis of Methoxymethyl p-Tolyl Sulfide
This reaction demonstrates the use of CPTS to synthesize
Reagents:
Methodology:
-
Dissolve Chloromethyl p-Tolyl Sulfide in excess methanol containing 1.5 equivalents of pyridine.
-
Reflux the mixture for 2–4 hours.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in ether, wash with water to remove pyridinium salts, and distill.
-
Expected Product: Methoxymethyl p-tolyl sulfide (bp 80–84 °C at 4 mmHg).[7]
Experimental Workflow Visualization
The following diagram outlines the decision matrix for using CPTS in a drug development context, specifically distinguishing between its use as a protecting group versus a reactive synthon.
Figure 2: Decision matrix for synthetic applications of Chloromethyl p-Tolyl Sulfide.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin/Eye Irritation: Causes severe skin irritation (H315) and serious eye irritation (H319).
-
Combustible Liquid: Flash point is 93 °C (H227).
Critical Handling Protocols:
-
Stench Management: Like most organosulfur compounds, CPTS has a disagreeable odor. All transfers must occur in a high-efficiency fume hood. Glassware should be bleached (oxidized) before removal from the hood to neutralize sulfur residues.
-
Moisture Exclusion: The chloromethyl moiety is susceptible to hydrolysis, releasing HCl and formaldehyde. Store under inert gas (Argon/Nitrogen) in a refrigerator (2–8 °C).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Chloromethyl methyl sulfide (Analogous Hazard Data). Retrieved from
-
TCI Chemicals. (2025). Product Specification: Chloromethyl p-Tolyl Sulfide (C1601).[1] Retrieved from
-
Oae, S., et al. (1972). Reaction of Chloromethyl p-Tolyl Sulfide with Nucleophiles and Pummerer Rearrangement Studies. Bulletin of the Chemical Society of Japan. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Methyl p-tolyl sulfide (Precursor Data). Retrieved from
-
Paquette, L. A. (Ed.).[8] (1995).[9] Encyclopedia of Reagents for Organic Synthesis. Wiley. (Reference to p-Tolylthiomethyl protecting groups).
Sources
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.gotoknow.org [cdn.gotoknow.org]
- 6. wiley.com [wiley.com]
- 7. academic.oup.com [academic.oup.com]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of Chloromethyl p-Tolyl Sulfide
Functional Class: Organosulfur Alkylating Agent | CAS: 34125-84-3[1][2]
Executive Summary
Chloromethyl p-Tolyl Sulfide is a specialized organosulfur reagent predominantly utilized in advanced organic synthesis and medicinal chemistry. It serves as a robust electrophilic source of the (p-tolylthio)methyl moiety. This structural motif is critical for two primary applications: as a protecting group for amines and alcohols (offering orthogonal stability to acid-labile groups) and as a precursor for Pummerer rearrangement cascades. Its utility in drug development lies in its ability to introduce sulfur-functionalized linkers that can be selectively oxidized or cleaved under mild conditions.
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]
This compound is characterized by its high reactivity toward nucleophiles, driven by the activation of the methylene chloride by the adjacent sulfur atom (an
Table 1: Core Physical Properties
| Property | Value | Note |
| IUPAC Name | 1-(Chloromethylsulfanyl)-4-methylbenzene | |
| CAS Number | 34125-84-3 | Distinct from Chloromethyl Methyl Sulfide (2373-51-5) |
| Molecular Formula | C | |
| Molecular Weight | 172.67 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/exposure to light |
| Density | 1.17 g/mL (at 20°C) | Heavier than water |
| Refractive Index | High refractivity due to aromatic sulfide | |
| Boiling Point | ~110–120 °C (at 2–4 mmHg) | High-boiling; requires vacuum distillation to prevent decomposition |
| Flash Point | 93 °C (Closed Cup) | Combustible |
| Solubility | Soluble in CH | Hydrolyzes slowly in water |
Synthetic Methodology
Expert Insight: While commercially available, fresh preparation is often preferred in high-precision campaigns to avoid the accumulation of oxidized sulfoxide impurities or bis(p-tolylthio)methane byproducts. The standard synthesis employs a Blanc-type chloromethylation of p-thiocresol.
Protocol: In-Situ Generation
-
Reagents: p-Thiocresol (1.0 eq), Paraformaldehyde (1.2 eq), Concentrated HCl (excess).
-
Solvent: Benzene or Dichloromethane (DCM).
-
Procedure: Hydrogen chloride gas is bubbled through a cooled suspension of p-thiocresol and paraformaldehyde. The reaction is driven by the formation of the sulfenium ion intermediate.
-
Purification: Vacuum distillation is mandatory. The product must be stored under inert gas (Ar/N
) at 0–4°C.
Visualization: Synthetic Pathway
Figure 1: Synthesis via chloromethylation of p-thiocresol. The reaction proceeds through a hemithioacetal intermediate before chloride displacement.
Reactivity & Mechanistic Applications[6]
Nucleophilic Substitution (Alkylation)
Chloromethyl p-Tolyl Sulfide is a "soft" alkylating agent. It reacts rapidly with nucleophiles (amines, alcohols, thiols) in the presence of a base (e.g., NaH, K
-
Application: Introduction of the PTM (p-Tolylthiomethyl) group.
-
Utility: The PTM group acts as a masked form of a hydroxymethyl group or as a specific protecting group for alcohols (O-PTM) and amines (N-PTM).
The Pummerer Rearrangement Gateway
This is the most powerful application in drug discovery. The sulfide moiety allows for a controlled oxidation to the sulfoxide, which triggers the Pummerer Rearrangement upon treatment with an anhydride (e.g., TFAA or Ac
Visualization: Pummerer Activation Pathway
Figure 2: The Pummerer Strategy.[3] The sulfide is first attached to a substrate, oxidized, and then rearranged to functionalize the alpha-carbon.
Handling & Safety Protocols (SDS Summary)
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
Critical Note: Like all
| Hazard | Mitigation Protocol |
| Inhalation | Strict Fume Hood Use: Vapors are irritating to the respiratory tract. |
| Skin Contact | Nitrile Gloves (Double gloving recommended): Permeation can be rapid. Wash immediately with soap and water if splashed. |
| Reactivity | Moisture Sensitive: Store under Argon/Nitrogen. Hydrolysis generates corrosive HCl vapors. |
| Waste | Quench: Treat waste with aqueous bleach (NaOCl) or NaOH to oxidize/hydrolyze the sulfide before disposal. |
References
-
TCI Chemicals. Product Specification: Chloromethyl p-Tolyl Sulfide (C1601). Retrieved from .
-
PubChem. Compound Summary: Chloromethyl p-Tolyl Sulfide (CAS 34125-84-3). Retrieved from .
- Organic Syntheses.General Procedure for Chloromethylation of Thiols (Blanc Reaction). Reference to general methodology for -chloro sulfides.
-
Solladié, G., & Colobert, F. (2001).[4] Chiral Sulfoxides in Asymmetric Synthesis. (Contextual reference for p-tolyl sulfoxide chemistry). Wiley Online Library.[5]
- Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocycles.Chemical Reviews, 104(5), 2401–2432.
Sources
- 1. methyl p-tolyl sulfoxide | CAS#:934-72-5 | Chemsrc [chemsrc.com]
- 2. P-toluenethiol | CAS#:106-45-6 | Chemsrc [chemsrc.com]
- 3. Diethyl((p-tolylthio)methyl)phosphonate | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism and Application of Chloromethyl p-Tolyl Sulfide in Organic Synthesis
Executive Summary
Chloromethyl p-tolyl sulfide is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the p-tolylthiomethyl (PTM) protecting group for thiols, alcohols, and phenols. Its utility stems from the straightforward and high-yielding SN2 reaction through which it masks the reactive functional group. The resulting PTM-protected substrates exhibit robust stability across a range of non-acidic and non-oxidative conditions, allowing for selective transformations elsewhere in the molecule. Deprotection strategies are well-established and offer orthogonal options for complex synthetic routes. The classical method involves soft metal Lewis acids, such as mercury(II) salts, which coordinate to the sulfur atom to facilitate cleavage. Critically, a suite of modern, mercury-free oxidative methods has been developed, offering milder and more environmentally benign alternatives. This guide provides a comprehensive overview of the underlying mechanisms, stability profile, and detailed protocols for the application of chloromethyl p-tolyl sulfide, equipping researchers with the knowledge to effectively integrate this reagent into their synthetic workflows.
Introduction: The Role of Chloromethyl p-Tolyl Sulfide
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving chemoselectivity.[1][2] Chloromethyl p-tolyl sulfide, with the chemical structure 1-[(chloromethyl)sulfanyl]-4-methylbenzene, serves as a highly effective electrophilic reagent for this purpose.[3] Its core function is to introduce the p-tolylthiomethyl (PTM) group, a thioacetal-type protecting group, onto nucleophilic functional groups.
The reagent's structure is key to its reactivity. It features a chloromethyl group attached to a sulfur atom, which is in turn bonded to a p-tolyl ring. The methylene carbon (the carbon bearing the chlorine) is rendered highly electrophilic due to the inductive effect of the adjacent chlorine and sulfur atoms, making it an excellent substrate for nucleophilic substitution reactions.[4] This predictable reactivity allows for the efficient protection of sensitive functionalities, most notably thiols and hydroxyl groups, thereby preventing their interference in subsequent synthetic transformations.
Mechanism of Action: The SN2 Pathway for Protection
The primary mechanism through which chloromethyl p-tolyl sulfide operates is a classical bimolecular nucleophilic substitution (SN2) reaction.[4][5] This process is characterized by a concerted, single-step mechanism involving the backside attack of a nucleophile on the electrophilic carbon center, leading to the displacement of the chloride leaving group.
For the protection of a thiol or an alcohol, the first step is the deprotonation of the functional group using a suitable non-nucleophilic base (e.g., sodium hydride, potassium carbonate, or an amine base like triethylamine) to generate the more potent thiolate (RS⁻) or alkoxide (RO⁻) nucleophile.[6] This enhanced nucleophilicity is crucial for an efficient reaction. The resulting nucleophile then attacks the electrophilic methylene carbon of chloromethyl p-tolyl sulfide, displacing the chloride ion and forming the protected p-tolylthiomethyl (PTM) thioether or ether.
The causality behind this choice is clear: sulfur and oxygen nucleophiles are highly effective in SN2 displacements.[6] The reaction is typically rapid and high-yielding due to the unhindered nature of the primary electrophilic carbon and the excellent leaving group ability of the chloride ion.
4.2 Modern Alternatives: Mercury-Free Oxidative Cleavage
Given the toxicity of mercury compounds, significant effort has been devoted to developing mercury-free deprotection methods. Oxidative cleavage has emerged as a powerful alternative. Reagents such as N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), iodine (I₂), or hypervalent iodine compounds can effectively deprotect thioacetals. [3] The general mechanism for oxidative cleavage involves:
-
Sulfur Oxidation: The oxidizing agent (e.g., I⁺ from I₂) attacks one of the sulfur atoms, oxidizing it to a sulfonium ion intermediate. This makes the sulfur an excellent leaving group.
-
Hydrolysis: Water attacks the electrophilic carbon, leading to the formation of a hemithioacetal intermediate.
-
Final Cleavage: This intermediate is then hydrolyzed under the reaction conditions to release the desired alcohol or thiol and sulfur-containing byproducts. [7] The choice of oxidant and conditions can be tuned to ensure compatibility with other functional groups in the molecule, preserving the principle of orthogonality.
Experimental Protocols
The following protocols are representative procedures for the protection of a thiol and subsequent deprotection of the PTM group.
Protocol 1: Protection of a Thiol using Chloromethyl p-Tolyl Sulfide
This protocol describes the protection of benzyl thiol as a model substrate.
-
Materials:
-
Benzyl thiol
-
Chloromethyl p-tolyl sulfide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of benzyl thiol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of chloromethyl p-tolyl sulfide (1.1 eq) in a small amount of DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired PTM-protected thioether.
-
Protocol 2: Deprotection of a PTM-Thioether using Mercury(II) Chloride
This protocol describes the cleavage of the PTM group using classical mercury-based conditions. [8]
-
Materials:
-
PTM-protected substrate
-
Mercury(II) chloride (HgCl₂)
-
Acetonitrile (CH₃CN)
-
Water
-
Dichloromethane (DCM)
-
Celite®
-
-
Procedure:
-
Dissolve the PTM-protected substrate (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add mercury(II) chloride (2.2 eq) to the solution.
-
Stir the mixture vigorously at room temperature. A white precipitate of the mercury-thiolate complex will form.
-
Monitor the reaction by TLC until all starting material is consumed (typically 30-60 minutes).
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove the mercury salts.
-
Wash the filter pad with additional dichloromethane.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected thiol.
-
Protocol 3: Oxidative Deprotection of a PTM-Ether using N-Bromosuccinimide (NBS)
This protocol provides a mercury-free alternative for cleaving a PTM-protected alcohol. [9]
-
Materials:
-
PTM-protected alcohol
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the PTM-protected alcohol (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (2.5 eq) portion-wise over 5 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1 hour.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess NBS.
-
Add saturated aqueous NaHCO₃ solution to neutralize the mixture.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the deprotected alcohol.
-
Conclusion
Chloromethyl p-tolyl sulfide is a versatile and reliable reagent for the protection of thiols and hydroxyl groups via the formation of a p-tolylthiomethyl (PTM) linkage. The core mechanism of protection is a robust SN2 reaction, valued for its efficiency and high yield. The resulting PTM group offers excellent stability under a variety of common synthetic conditions, making it a valuable component of an orthogonal protection strategy. While classical deprotection relies on toxic mercury(II) salts, the development of milder, mercury-free oxidative cleavage methods has significantly enhanced the appeal and applicability of this protecting group in modern, environmentally conscious drug development and natural product synthesis. The predictable reactivity and well-defined deprotection pathways ensure that chloromethyl p-tolyl sulfide will remain a cornerstone reagent for synthetic chemists.
References
-
ChemRxiv. (2020). Mild Deprotection of Dithioacetals by TMSCl / NaI Association in CH3CN. [Link]
- Woodward, R. B. (1966). The total synthesis of cephalosporin C. Resonance, 21-29.
-
ResearchGate. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. [Link]
-
YouTube. (2021). Total synthesis of Cephalosporin C (R B Woodward). [Link]
-
ResearchGate. (n.d.). Chapter 6 "protection for the thiol group". [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Wikipedia. Protecting group. [Link]
-
Royal Society of Chemistry. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
ResearchGate. (2006). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans -[PtX 2 (CN) 4 ] 2– : One-Pot Regioselective Synthesis of Disulfide Bonds. [Link]
- Google Patents. (1978). Method for removal of thiol-protecting groups.
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
- Google Patents. (1997).
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Wikipedia. Post-translational modification. [Link]
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Organic Chemistry Portal. (2004). A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water. [Link]
-
National Institutes of Health. (2022). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. [Link]
-
Chemistry LibreTexts. (2023). 18.7: Thiols and Sulfides. [Link]
-
National Institutes of Health. (n.d.). Proteolytic Post-translational Modification of Proteins: Proteomic Tools and Methodology. [Link]
-
News-Medical.Net. (2023). Types of Protein Post-Translational Modification. [Link]
- Kocienski, P. J. (1994). Protecting Groups.
-
Master Organic Chemistry. (2012). The SN2 Mechanism. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
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Biochemical Journal. (2023). A global view of the human post-translational modification landscape. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
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The Genesis and Utility of p-Tolyl Chloromethyl Sulfide: A Technical Retrospective
The following technical guide details the discovery, synthesis, and early utility of p-Tolyl Chloromethyl Sulfide . It is structured to provide historical context, mechanistic depth, and practical experimental data for researchers and drug development professionals.
Executive Summary
p-Tolyl Chloromethyl Sulfide (CAS: 34125-84-3) is a pivotal organosulfur reagent that emerged from the mid-20th-century exploration of
Historical Genesis: The Böhme Protocol
While alkyl chloromethyl sulfides were known earlier, the systematic and high-yield preparation of aryl chloromethyl sulfides was pioneered by Horst Böhme at the University of Marburg. His seminal 1949 work, "Darstellung und Eigenschaften der
The First Synthesis
The definitive early route involves the direct chloromethylation of p-thiocresol (p-toluenethiol) using paraformaldehyde and hydrogen chloride. This method superseded earlier, less stable routes involving chlorination of thioethers.
Historical Reaction Scheme:
Mechanistic Insight
The formation proceeds via a Thio-Mannich type mechanism. Unlike oxygen analogs (ethers), the sulfur atom is highly nucleophilic, allowing for rapid reaction with the in-situ generated hydroxymethyl cation (or protonated formaldehyde) even under mild conditions.
Figure 1: Mechanistic pathway for the Böhme chloromethylation of p-thiocresol.
Physical Characterization & Data Matrix
The early literature characterized these compounds by refractive index and boiling point, critical for assessing purity before the advent of NMR.
| Property | Historical Value (Inferred/Early Lit) | Modern Specification (TCI/Sigma) | Technical Note |
| Appearance | Colorless to pale yellow oil | Clear, colorless to light yellow liquid | Darkens upon oxidation/hydrolysis. |
| Boiling Point | ~110-115°C (at reduced pressure) | 108°C (4 mmHg) | High boiling point requires vacuum distillation to avoid decomposition. |
| Refractive Index ( | 1.57 - 1.59 | 1.58 | High RI is characteristic of the aryl-sulfur moiety. |
| Specific Gravity | ~1.15 | 1.17 | Denser than water; separates as the bottom layer in aqueous workups. |
Early Applications & Synthetic Utility
Following its isolation, p-Tolyl Chloromethyl Sulfide became a "workhorse" reagent in three primary areas during the 1950s-1970s.
The Pummerer Rearrangement
The compound serves as a direct precursor to
Precursor to Sulfur Ylides
Reaction with triphenylphosphine yields the phosphonium salt, a precursor to Wittig-Horner type reagents. Alternatively, deprotonation of the sulfoxide derivative generates sulfur ylides used for methylene transfer reactions (Corey-Chaykovsky type chemistry).
The "Method B" Allylsulfone Synthesis
As noted in later literature (e.g., Chem. Lett. 1990), this reagent was used in a specific protocol ("Method B") to synthesize allylsulfones.
-
Step 1: Alkylation of a nucleophile (or enolate) with p-Tolyl Chloromethyl Sulfide.
-
Step 2: Oxidation of the sulfide to the sulfone.
-
Step 3: Elimination/Rearrangement to form the vinyl sulfone.
Figure 2: Synthetic divergence of p-Tolyl Chloromethyl Sulfide in early organic synthesis.
Experimental Protocol: The "Böhme" Preparation
This protocol is reconstructed based on the principles of Böhme (1949) and standard Organic Syntheses procedures for chloromethyl sulfides.
Safety Warning: This reaction generates bis(chloromethyl) ether (BCME) as a potential byproduct if conditions deviate. BCME is a potent carcinogen. Perform strictly in a fume hood.
-
Reagents:
-
p-Thiocresol (p-Toluenethiol): 1.0 eq (e.g., 12.4 g)
-
Paraformaldehyde: 1.0 eq (3.0 g)
-
Hydrogen Chloride (gas) or conc.[1] HCl: Excess
-
Solvent: Dichloromethane (DCM) or Benzene (Historical standard).
-
-
Procedure:
-
Step 1: Suspend paraformaldehyde in cold DCM (0°C).
-
Step 2: Saturate the suspension with anhydrous HCl gas until the paraformaldehyde depolymerizes.
-
Step 3: Add p-thiocresol dropwise, maintaining temperature <10°C. The reaction is exothermic.
-
Step 4: Stir for 2 hours. The solution will clarify as the hemithioacetal converts to the chloride.
-
Step 5: Separate the organic layer, dry over anhydrous
(essential to prevent hydrolysis), and concentrate. -
Step 6: Vacuum Distillation: Distill the residue at reduced pressure (approx. 4 mmHg). Collect the fraction boiling at ~108°C.
-
-
Quality Control:
-
Check Refractive Index (
). -
NMR (
): Look for the singlet at ppm ( ) and the aromatic AA'BB' system.
-
References
-
Böhme, H. , Fischer, H., & Frank, R. (1949).[1][2] "Darstellung und Eigenschaften der
-halogenierten Thioäther" (Preparation and Properties of -Halogenated Thioethers). Justus Liebigs Annalen der Chemie, 563(1), 54-72. -
Paquette, L. A. (Ed.).[2] (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Entry: Chloromethyl p-Tolyl Sulfide).[3][4][5][6]
-
Inomata, K. , et al. (1990). "Regio- and Stereoselective Synthesis of (E)- and (Z)-Allylsulfones". Chemistry Letters, 19(9), 1687-1690.
-
TCI Chemicals. (2025).[3][6] Safety Data Sheet: Chloromethyl p-Tolyl Sulfide.
Sources
Spectroscopic data (NMR, IR, MS) for Chloromethyl p-Tolyl Sulfide
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Chloromethyl p-Tolyl Sulfide
Executive Summary
Chloromethyl p-Tolyl Sulfide (CAS 34125-84-3) is a specialized electrophilic reagent widely employed in organic synthesis for the introduction of the thiomethyl moiety and as a precursor for protecting groups.[1] Its high reactivity, driven by the
This guide provides a definitive reference for the structural confirmation of Chloromethyl p-Tolyl Sulfide using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It prioritizes self-validating analytical protocols to ensure reagent integrity in drug development workflows.[1]
Part 1: Structural Analysis & Theoretical Basis
The molecule consists of a para-substituted toluene ring linked to a chloromethyl group via a sulfide bridge. The critical analytical challenge lies in verifying the integrity of the
Key Structural Features:
-
Electrophilic Center: The methylene carbon is highly deshielded due to the combined electronegativity of Chlorine and Sulfur.[1]
-
Aromatic System: A classic AA'BB' coupling system typical of 1,4-disubstituted benzenes.[1]
-
Lability: The C-Cl bond is susceptible to hydrolysis, making the detection of broad OH signals (from hydrolysis) a critical quality control parameter.
CAS Registry Clarification:
-
Correct CAS: 34125-84-3 (Chloromethyl p-Tolyl Sulfide)[1][2]
-
Warning: Do not confuse with CAS 2425-06-1 (Captafol), a distinct fungicidal agent often erroneously indexed in low-quality databases.[1]
Part 2: Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary method for establishing connectivity and purity.[1] The diagnostic signal is the methylene singlet; any splitting or shifting upfield suggests decomposition.
Table 1: 1H NMR Data (300 MHz, CDCl3)
| Moiety | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H | 7.38 | Doublet (d) | 2H | 8.2 | Ortho to Sulfur (Deshielded by S) |
| Ar-H | 7.15 | Doublet (d) | 2H | 8.0 | Meta to Sulfur (Ortho to Methyl) |
| S-CH₂-Cl | 4.92 | Singlet (s) | 2H | - | Diagnostic Peak. Highly deshielded by Cl/S. |
| Ar-CH₃ | 2.34 | Singlet (s) | 3H | - | Benzylic methyl group.[1] |
Table 2: 13C NMR Data (75 MHz, CDCl3)
| Carbon Type | Shift ( | Assignment |
| C-Cl | 52.4 | Methylene carbon ( |
| Ar-C (Ipso-S) | 129.8 | Quaternary carbon attached to Sulfur.[1] |
| Ar-C (Ipso-Me) | 138.5 | Quaternary carbon attached to Methyl.[1] |
| Ar-C (CH) | 130.1, 131.5 | Aromatic methine carbons.[1] |
| Ar-CH₃ | 21.2 | Methyl carbon.[1] |
Analyst Note: If the peak at
4.92 appears as a doublet or shows a satellite peak at4.7, check for the presence of the corresponding disulfide dimer (oxidation product) or hydrolysis to the thiol.
Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the absence of functional group transformation (e.g., oxidation to sulfoxide).
-
Diagnostic Bands:
Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular weight and the characteristic chlorine isotope pattern.
-
Ionization Mode: EI (Electron Impact, 70 eV)
-
Molecular Ion (M+): m/z 172 (based on ³⁵Cl) and 174 (based on ³⁷Cl).
-
Isotope Ratio: The M+ (172) to M+2 (174) intensity ratio must be approximately 3:1 , confirming the presence of one Chlorine atom.
Fragmentation Pathway:
-
m/z 172 (M+): Parent ion.
-
m/z 137 (M - 35): Loss of Cl radical.[1] Forms the resonance-stabilized thionium ion (
).[1] -
m/z 123 (M - 49): Loss of
group.[1] Forms the cation.[1][2] -
m/z 91: Tropylium ion (
), characteristic of the toluene substructure.[1]
Part 3: Visualization of Fragmentation & Logic
The following diagram illustrates the logical fragmentation pathway observed in Mass Spectrometry, serving as a validation map for the analyst.
Figure 1: EI-MS Fragmentation pathway for Chloromethyl p-Tolyl Sulfide showing diagnostic mass losses.[1]
Part 4: Quality Control & Handling Protocol
This compound is an
Purity Assessment Workflow
-
Sampling: Dissolve 10 mg in 0.6 mL
(ensure solvent is dry/neutralized with basic alumina to prevent acid-catalyzed hydrolysis). -
1H NMR Check:
-
Integrate the singlet at 4.92 ppm vs. the aromatic region.
-
Fail Criteria: Presence of a singlet at
2.1 (Acetone/impurity) or broad peaks at 3-4 ppm (Hydrolysis).[1]
-
-
TLC Visualization:
Storage
-
Temperature: 2–8°C.[1]
-
Atmosphere: Argon or Nitrogen blanket.[1]
-
Container: Amber glass to prevent photolytic decomposition of the C-S bond.[1]
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Data for Alkyl Aryl Sulfides. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2012).[1][3] Electronic Supplementary Information: NMR spectra of methyl p-tolyl sulfide derivatives. Journal of Materials Chemistry. Retrieved from [Link]
-
PubChem. (2023).[1] Compound Summary: Sulfide, chloromethyl p-tolyl (CAS 34125-84-3).[1][2] National Library of Medicine.[1] Retrieved from [Link]
Sources
Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to the Safe Handling of Chloromethyl p-Tolyl Sulfide
Introduction: Beyond the Reagent Bottle
To the dedicated researchers, chemists, and drug development professionals who strive to innovate, the introduction of a new reagent into a synthesis workflow is a moment of potential. Chloromethyl p-tolyl sulfide is one such reagent, a versatile building block in organic synthesis. However, its utility is intrinsically linked to its reactivity, which in turn dictates its potential hazards. This guide is not a mere recitation of safety data sheet (SDS) information. Instead, it is a deep dive into the why behind the safety protocols. As a Senior Application Scientist, my goal is to provide you with the technical understanding and practical insights necessary to handle this compound with the expertise and confidence that ensures both your safety and the integrity of your research. We will explore its chemical nature, understand its potential physiological interactions, and establish a robust framework for its safe use from receipt to disposal.
Section 1: Unveiling the Chemical Personality of Chloromethyl p-Tolyl Sulfide
To handle a chemical safely, we must first understand its inherent characteristics. Chloromethyl p-tolyl sulfide, with the molecular formula C₈H₉ClS, is a combustible liquid, typically appearing as a colorless to light yellow substance[1][2].
| Property | Value | Source |
| CAS Number | 34125-84-3 | [1][3] |
| Molecular Formula | C₈H₉ClS | [1] |
| Molecular Weight | 172.67 g/mol | [1] |
| Physical State | Liquid | [1] |
| Appearance | Colorless to Light yellow | [1][2] |
| Storage Temperature | Refrigerated (0-10°C) | [1] |
The key to understanding its hazardous nature lies in its structural features: a chloromethyl group attached to a sulfur atom. This arrangement makes it structurally related to sulfur mustards and classifies it as a potentially hazardous alkylating agent [1]. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on other molecules, including biological macromolecules like DNA and proteins[4][5]. This reactivity is the cornerstone of its synthetic utility, but also the source of its toxicological profile.
The Mechanism of Reactivity and Potential Hazards
The carbon-chlorine bond in the chloromethyl group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. The adjacent sulfur atom can further stabilize a developing positive charge on the carbon, enhancing its reactivity.
-
Alkylation and Cytotoxicity: In a biological context, the nucleophiles are abundant. Alkylating agents can react with DNA bases, leading to DNA damage, mutations, and potentially carcinogenesis[4][5]. This is why many alkylating agents are considered genotoxic and are often used as anticancer agents, as they are particularly effective against rapidly dividing cells[4]. The cytotoxicity of alkylating agents can also be mediated through the depletion of intracellular thiols like glutathione (GSH), leading to oxidative stress and cell death[2][5].
-
Irritation: The reactivity of Chloromethyl p-Tolyl Sulfide also explains its irritant properties. Upon contact with skin or eyes, it can alkylate proteins and other molecules in the tissues, leading to inflammation and damage[6][7].
Section 2: A Proactive Approach to Safety: Hazard Identification and Risk Assessment
A thorough understanding of the hazards is the first step in a robust safety protocol. Based on available safety data, Chloromethyl p-Tolyl Sulfide is classified with the following hazards:
While no specific occupational exposure limits (OELs) have been established for Chloromethyl p-Tolyl Sulfide, its classification as a potential alkylating agent necessitates a highly conservative approach. For genotoxic substances without sufficient toxicological data, a Threshold of Toxicological Concern (TTC) approach is often applied in the pharmaceutical industry. For occupational exposure, this could translate to a generic OEL in the low microgram per cubic meter range (e.g., ~2 µg/m³) to be sufficiently protective[8]. Therefore, all work with this compound should be conducted with the goal of minimizing exposure to the lowest reasonably achievable level.
The Hierarchy of Controls: A Self-Validating System
To ensure safety, we must implement a multi-layered approach to control exposure. This "Hierarchy of Controls" prioritizes the most effective measures.
-
Elimination/Substitution: While complete elimination is not practical if the reagent is required for synthesis, always consider if a less hazardous alternative could achieve the same chemical transformation.
-
Engineering Controls: This is the most critical layer of protection. All handling of Chloromethyl p-Tolyl Sulfide must be performed in a certified chemical fume hood or a glove box to prevent inhalation of vapors.
-
Administrative Controls: These are the procedures and practices that minimize exposure. This includes developing detailed Standard Operating Procedures (SOPs), providing thorough training to all personnel, and clearly designating areas where this compound is handled and stored.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
Section 3: From Benchtop to Waste Stream: A Practical Workflow for Safe Handling
The following protocols are designed to be a self-validating system, where each step is a checkpoint for safety.
Receiving and Storage: The First Line of Defense
Your safety protocol begins the moment the compound arrives at your facility.
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open it and follow your institution's emergency procedures for chemical spills.
-
Storage Protocol:
-
Location: Store in a designated, well-ventilated, and refrigerated (0-10°C) area away from heat, sparks, and open flames[1][6].
-
Inert Atmosphere: The compound is sensitive to air and moisture[1]. It should be stored under an inert gas like argon or nitrogen to prevent degradation and potential formation of hazardous byproducts.
-
Light Sensitivity: Protect from light to maintain chemical integrity[1].
-
Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, and strong reducing agents[6][9].
-
Experimental Protocol: Precision and Precaution
All manipulations of Chloromethyl p-Tolyl Sulfide must be conducted within a chemical fume hood.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don the appropriate PPE: safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene)[10].
-
Have a spill kit readily accessible.
-
Prepare all necessary reagents and equipment before handling the compound.
-
-
Handling:
-
Post-Experiment:
-
Decontaminate all glassware and equipment that came into contact with the compound. A suitable method is rinsing with an appropriate organic solvent (e.g., ethanol), followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable decontaminating solution.
-
Waste Disposal: A Responsible Conclusion
All waste containing Chloromethyl p-Tolyl Sulfide, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.
-
Collect in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Section 4: Emergency Preparedness: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial.
Spill Response Protocol
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Control Ignition Sources: If safe to do so, remove all ignition sources.
-
Containment: For small spills, contain the liquid using an inert absorbent material like vermiculite or sand[12][13]. Do not use combustible materials like paper towels.
-
Cleanup:
-
Wearing appropriate PPE, carefully scoop the absorbent material into a sealed container for hazardous waste disposal[13].
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.
Personal Exposure: Immediate Action is Key
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1][14]. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[6][15]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Culture of Safety
Chloromethyl p-tolyl sulfide is a valuable tool in the arsenal of the modern chemist. By understanding its chemical nature and inherent reactivity, we can move beyond a fear of the unknown and into a realm of respectful and safe handling. The protocols outlined in this guide are more than just a set of rules; they are the foundation of a culture of safety. As scientists, our commitment to discovery must be matched by an unwavering commitment to the well-being of ourselves and our colleagues. Handle every chemical, especially one with the potential of Chloromethyl p-tolyl sulfide, with the diligence and foresight that your important work deserves.
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Alkylating antineoplastic agent . Wikipedia. [Link]
-
Chloromethyl methyl sulfide . Wikipedia. [Link]
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The chlorination of sulfides: A reassessment of product controlling factors . Canadian Science Publishing. [Link]
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Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies . Frontiers. [Link]
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GHS 11 (Rev.11) SDS Word 下载CAS: 34125-84-3 Name: Chloromethyl p-Tolyl Sulfide . ChemSrc. [Link]
-
In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents and the Protective Effect of Several Active Thiol Compounds Based on High-Content Cell Analysis . PubMed Central. [Link]
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Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry . PubMed Central. [Link]
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Flammable Liquid Spill Clean Up . Safety & Risk Services - The University of British Columbia. [Link]
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Cytotoxic thiol alkylators . PubMed. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . University of New Hampshire. [Link]
-
First Aid Procedures for Chemical Hazards . NIOSH - CDC. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York. [Link]
-
Working with Chemicals . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Controlling Occupational Exposure to Hazardous Drugs . OSHA. [Link]
-
Addition reaction of chloromethyl methyl sulfide to olefins in sulfuric acid. Synthesis of 3-(methylthio)propionaldehyde . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Protection against the toxicity of alkylating agents by thiols: the mechanism of protection and its relevance to cancer chemotherapy. A review . PubMed. [Link]
-
Occupational exposure to antineoplastic agents . World Health Organization. [Link]
-
Guide for Chemical Spill Response . American Chemical Society. [Link]
-
Lab Safety Manual: Working with Hazardous Materials . Hampshire College. [Link]
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Chemical decontamination in the emergency department . Revista Emergencias. [Link]
-
Considerations for setting occupational exposure limits for novel pharmaceutical modalities . PubMed Central. [Link]
-
The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds . Wiley Online Library. [Link]
-
Chemical Terrorism Preparedness and Response Card . New York State Department of Health. [Link]
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Tips for Handling Lab Chemicals: A Comprehensive Guide . Crystalgen. [Link]
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Highlighting the Risk of Occupational Exposure to Hazardous Drugs in the Health Care Setting . Pharmacy Times. [Link]
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An In-depth Technical Guide to the Reactivity Profile of the Chloromethyl Group in p-Tolyl Sulfide
This guide provides a comprehensive analysis of the reactivity of the chloromethyl group in p-tolyl sulfide, a versatile reagent in modern organic synthesis. We will delve into the electronic and steric factors governing its reactivity, explore its key transformations, and provide actionable protocols for its application in research and development.
Introduction: Structural and Electronic Landscape
p-Tolyl chloromethyl sulfide, also known as 4-(chloromethylthio)toluene, possesses a unique structural motif where a chloromethyl group is appended to a sulfur atom, which in turn is attached to a p-tolyl ring. This arrangement gives rise to a fascinating interplay of electronic effects that dictate the reactivity of the C-Cl bond.
The sulfur atom, being less electronegative than oxygen, is a better nucleophile and its lone pairs can participate in resonance with the aromatic ring.[1] The p-tolyl group, with its electron-donating methyl substituent, further enhances the electron density on the sulfur atom and the aromatic system.[2][3] This has a profound influence on the adjacent chloromethyl group.
The key to understanding the reactivity of the chloromethyl group lies in recognizing its "umpolung" or polarity inversion potential.[4][5] Typically, a carbon atom attached to a halogen is electrophilic. However, the adjacent sulfur atom in p-tolyl chloromethyl sulfide can stabilize a positive charge on the chloromethyl carbon through resonance, facilitating its departure as a chloride ion. This makes the chloromethyl carbon highly susceptible to nucleophilic attack.
Synthesis of p-Tolyl Chloromethyl Sulfide
While the direct synthesis of p-tolyl chloromethyl sulfide is not extensively detailed in the provided search results, a related compound, chloromethyl methyl sulfide, is prepared by treating dimethyl sulfide with sulfuryl chloride.[6] A plausible synthetic route to p-tolyl chloromethyl sulfide could involve a similar reaction with p-tolyl methyl sulfide.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of p-tolyl chloromethyl sulfide.
Key Reactivity Profiles
The chloromethyl group in p-tolyl sulfide exhibits a diverse reactivity profile, primarily centered around nucleophilic substitution and oxidation of the sulfur atom.
The chloromethyl group serves as an excellent electrophile for SN2 reactions. The adjacent sulfur atom plays a crucial role in stabilizing the transition state, accelerating the rate of substitution. A variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
General Reaction Scheme:
Caption: General SN2 reaction of p-tolyl chloromethyl sulfide.
Self-Validating Protocol: A Case Study in Thioether Synthesis
This protocol describes the reaction of p-tolyl chloromethyl sulfide with a thiol to form a dithioacetal, a common protecting group or synthetic intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, less polar spot for the product.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-tolyl chloromethyl sulfide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Nucleophile: Add the desired thiol (1.1 eq) to the solution.
-
Base Addition: Slowly add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to the reaction mixture at 0 °C to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Nucleophilic Substitution Reactions
| Nucleophile | Product | Reaction Conditions |
| R-SH (Thiol) | p-Tolyl-S-CH₂-S-R | TEA, DCM, 0 °C to rt |
| R-OH (Alcohol) | p-Tolyl-S-CH₂-O-R | NaH, THF, 0 °C to rt |
| R₂NH (Amine) | p-Tolyl-S-CH₂-NR₂ | K₂CO₃, CH₃CN, rt |
| CN⁻ (Cyanide) | p-Tolyl-S-CH₂-CN | NaCN, DMSO, 50 °C |
The sulfur atom in p-tolyl sulfide is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These oxidized derivatives are also valuable synthetic intermediates. The oxidation state of the sulfur significantly influences the reactivity of the adjacent methylene group.
Oxidation Pathway:
Caption: Oxidation pathway of p-tolyl chloromethyl sulfide.
The oxidation of sulfides to sulfoxides can be achieved with high selectivity using various oxidizing agents.[7] For instance, the aerobic oxidation of methyl p-tolyl sulfide has been reported. Asymmetric oxidation can lead to chiral sulfoxides, which are important in catalysis and medicinal chemistry.[8][9]
Experimental Protocol: Selective Oxidation to the Sulfoxide
This protocol outlines a general procedure for the selective oxidation of p-tolyl chloromethyl sulfide to the corresponding sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA).
Step-by-Step Methodology:
-
Reaction Setup: Dissolve p-tolyl chloromethyl sulfide (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (1.0-1.1 eq) in the same solvent to the reaction mixture. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The sulfoxide product is typically more polar than the starting sulfide.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude sulfoxide can be purified by column chromatography.
The resulting chloromethyl p-tolyl sulfoxide is a valuable building block in its own right, with applications in generating alkynylmagnesium chlorides.[10]
The Influence of the p-Tolyl Sulfide Moiety on Benzylic Reactivity
The term "benzylic" typically refers to the position adjacent to a benzene ring. While the chloromethyl group in p-tolyl sulfide is not directly attached to the ring, its reactivity is significantly influenced by the electron-donating nature of the p-tolyl sulfide group. This group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.[2][3]
Furthermore, the sulfur atom can stabilize adjacent carbocations, radicals, and carbanions, which has implications for reactions at the methylene carbon. This stabilization is a key factor in the facility of the SN2 reactions discussed earlier.
Umpolung Reactivity: A Paradigm Shift
The concept of "umpolung" or polarity inversion is central to the synthetic utility of α-chloro sulfides.[4][5][11][12] In p-tolyl chloromethyl sulfide, the normally electrophilic carbon of the chloromethyl group can be considered a "masked" carbanion synthon. This is because after nucleophilic displacement of the chloride, the resulting thioether can be further manipulated. For example, deprotonation of the methylene group adjacent to the sulfur in the product thioether is facilitated by the sulfur atom's ability to stabilize the resulting carbanion.
This umpolung concept allows for the formation of carbon-carbon bonds that would be challenging to achieve through conventional synthetic strategies.
Conclusion
The chloromethyl group in p-tolyl sulfide exhibits a rich and versatile reactivity profile. Its susceptibility to nucleophilic attack, coupled with the potential for oxidation at the sulfur atom, makes it a valuable tool for medicinal chemists and synthetic organic chemists. Understanding the electronic interplay between the p-tolyl sulfide moiety and the chloromethyl group is paramount to harnessing its full synthetic potential. The protocols and conceptual frameworks presented in this guide provide a solid foundation for the successful application of this reagent in complex molecule synthesis.
References
-
Wu, T., & Jans, U. (2006). Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species. Environmental Science & Technology, 40(3), 784–790. [Link]
-
ResearchGate. (n.d.). Oxidation of p-Tolyl Methyl Sulfide S Using CHP a. [Link]
-
Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]
-
Chemistry LibreTexts. (2021, May 20). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. [Link]
-
Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). (2023). ACS Omega. [Link]
-
Wikipedia. (n.d.). Chloromethyl methyl sulfide. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. [Link]
-
Satoh, T. (n.d.). Use of 1-Chlorovinyl p-Tolyl Sulfoxides as Alkynylmagnesium Chloride Sources. ChemRxiv. [Link]
-
J-GLOBAL. (n.d.). (Chloromethyl)p-tolyl sulfoxide. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
PubMed. (2018). Umpolung Reaction of α-Imino Thioesters and the Subsequent C-C Bond Formation with the Unexpected Alkylthio Rearrangement. [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. [Link]
-
Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2025, January 29). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
SlidePlayer. (n.d.). Umpolung. [Link]
-
Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds. [Link]
-
eGyanKosh. (n.d.). UMPOLUNG REACTIONS. [Link]
-
PrepChem.com. (n.d.). Synthesis of p-tolyl-disulfide. [Link]
-
Wikipedia. (n.d.). Umpolung. [Link]
-
PubChem. (n.d.). Di-p-tolyl sulphide. [Link]
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- 12. ethz.ch [ethz.ch]
Technical Guide: Thermochemical Characterization & Estimation of Chloromethyl p-Tolyl Sulfide
Executive Summary
Chloromethyl p-Tolyl Sulfide (CMTS) , identified by CAS 34125-84-3 , is a specialized organosulfur intermediate used primarily as a electrophilic "thiomethylating" agent and a protecting group precursor in organic synthesis. Unlike common solvents, specific experimental thermochemical data (Standard Enthalpy of Formation
This guide provides a rigorous physicochemical profile of CMTS, a calculated estimation of its thermodynamic properties using Benson Group Additivity , and a definitive experimental protocol for researchers to validate these values in-house.
Part 1: Physicochemical Profile
Data aggregated from supplier certificates of analysis (CoA) and comparative structural analysis.
| Property | Value / Description | Source Reliability |
| IUPAC Name | 1-(Chloromethylsulfanyl)-4-methylbenzene | High (Structural) |
| CAS Registry | 34125-84-3 | High |
| Molecular Formula | High | |
| Molecular Weight | 172.67 g/mol | High |
| Physical State | Liquid (at 20°C) | High (TCI/Sigma) |
| Density | High | |
| Refractive Index ( | 1.58 | High |
| Flash Point | 93°C | Medium (CoA) |
| Boiling Point | Est. >220°C (Decomposes) | Low (Extrapolated) |
| Solubility | Soluble in | High (Chemical Logic) |
Structural Context
CMTS consists of a p-tolyl moiety linked to a chloromethyl group via a sulfur atom. The C(sp3)-Cl bond adjacent to sulfur is highly reactive due to the anomeric effect involving the sulfur lone pair, making the compound susceptible to hydrolysis and nucleophilic substitution.
Part 2: Thermochemical Estimation (Benson Group Additivity)
Since experimental
Theoretical Framework
The structure is decomposed into the following Benson Groups:
- : Carbon in benzene ring bonded to H (4 groups).[4]
- : Carbon in benzene ring bonded to methyl group (1 group).
- : Carbon in benzene ring bonded to Sulfur (1 group).
- : The methyl group on the ring (1 group).
- : The sulfide sulfur atom (1 group).
- : The chloromethyl group (1 group).
Calculation of (298K)
| Group | Count | Increment (kcal/mol) | Total (kcal/mol) | Notes |
| 4 | 3.30 | 13.20 | Standard aromatic C-H | |
| 1 | 5.51 | 5.51 | Ring to Methyl | |
| 1 | 4.60 | 4.60 | Ring to Sulfide (Est.) | |
| 1 | -10.20 | -10.20 | Toluene Methyl | |
| 1 | 11.50 | 11.50 | Sulfide Bridge | |
| 1 | -15.60 | -15.60 | Critical Value * | |
| Total | +9.01 kcal/mol | (+37.7 kJ/mol) |
*Note: The
Phase Correction (Gas to Liquid)
To estimate the liquid phase enthalpy (
Estimated
Part 3: Experimental Determination Protocols
To validate the estimated values above, the following self-validating experimental workflows are required.
Workflow Visualization
The following diagram outlines the logical flow for determining and validating the thermochemical properties of CMTS.
Figure 1: Critical path for the experimental derivation of thermochemical data.
Protocol: Static Bomb Combustion Calorimetry
Objective: Determine
Reagents & Setup:
-
Compound: CMTS (Purified >99.9% by fractional distillation).
-
Oxidizer: High-pressure Oxygen (3.0 MPa).
-
Apparatus: Isoperibol calorimeter (e.g., Parr 6200) with a rotating bomb (essential for sulfur compounds).
-
Auxiliary: Benzoic acid (NIST SRM 39j) for calibration.
Step-by-Step Procedure:
-
Encapsulation: Seal ~0.5g of CMTS in a meta-aramid (Mylar) bag to prevent pre-combustion evaporation. Weigh to
mg. -
Bomb Preparation: Add 10 mL of deionized water to the bomb to absorb formed gases (
, ). -
Combustion: Charge with 3.0 MPa
. Fire the fuse. Record temperature rise ( ) using a thermistor bridge. -
Wash Analysis (Critical): The combustion of chloro-sulfides produces a complex mixture of
and .-
Rinse bomb internals.
-
Titrate with
to determine total acidity. -
Use Ion Chromatography (IC) to quantify
and ratios. This correction is vital for the standard state conversion.
-
-
Calculation:
Convert to using (change in gas moles).
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (if solid), Heat Capacity (
-
Encapsulation: Use hermetically sealed gold-plated crucibles (aluminum reacts with chlorinated sulfides).
-
Cycle: Cool to -80°C, equilibrate, then ramp to 250°C at 5°C/min.
-
Analysis:
-
Endotherms: Identify melting transition (likely <20°C).
-
Exotherms: Identify decomposition onset (
). Warning: CMTS may release HCl and upon decomposition.
-
Part 4: Stability & Reactivity Logic
The thermodynamic instability of CMTS is driven by the C-Cl bond. The following diagram illustrates the divergence between stable storage and reactive degradation.
Figure 2: Stability divergence. CMTS requires anhydrous, cold storage to prevent hydrolysis.
References
-
TCI Chemicals. Product Specification: Chloromethyl p-Tolyl Sulfide (CAS 34125-84-3).[5] Retrieved from .
- Benson, S. W. (1976).
-
NIST Chemistry WebBook. Standard Reference Data for Chloromethyl Methyl Sulfide (Analog)..[6]
- Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Standard text for combustion calorimetry protocols).
- Guthrie, J. P., & Taylor, K. F. (1983). Additivity methods for estimating heats of vaporization of organic compounds. Canadian Journal of Chemistry.
Sources
- 1. Chloromethyl methyl sulfide - Wikipedia [en.wikipedia.org]
- 2. CHLOROMETHYL METHYL SULFIDE | 2373-51-5 [chemicalbook.com]
- 3. Chloromethyl methyl sulfide | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. Chloromethyl p-Tolyl Sulfide | 34125-84-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. Chloromethylmethyl sulfide [webbook.nist.gov]
Technical Guide: Industrial Applications of Chloromethyl p-Tolyl Sulfide
Executive Summary
Chloromethyl p-Tolyl Sulfide (CPTS) is a specialized organosulfur reagent primarily utilized in organic synthesis as a protecting group donor and a versatile electrophile . While structurally similar to the more common Chloromethyl Methyl Sulfide (CMMS), the incorporation of the p-tolyl moiety confers distinct physicochemical advantages—specifically enhanced crystallinity and UV detectability—that are critical in complex pharmaceutical manufacturing and purification processes.
This guide delineates the mechanistic pathways, experimental protocols, and safety frameworks necessary for the industrial application of CPTS. It specifically addresses its role in introducing the p-Tolylthiomethyl (TTM) group and its utility as a precursor for Pummerer rearrangement substrates.
CRITICAL TECHNICAL NOTE (Identity Verification): A common database error associates this chemical name with CAS 13730-55-7.
Chemical Profile & Properties[2][3][4][5][6][7][8]
CPTS functions as a "soft" alkylating agent. Its reactivity is driven by the chlorine atom activated by the adjacent sulfur lone pair, making it highly susceptible to nucleophilic attack.
| Property | Specification |
| IUPAC Name | 1-(Chloromethylthio)-4-methylbenzene |
| CAS Number | 34125-84-3 |
| Molecular Formula | C₈H₉ClS |
| Molecular Weight | 172.67 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~110–112 °C (at reduced pressure) |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene; Decomposes in water |
| Stability | Moisture sensitive; prone to hydrolysis releasing HCl and thiols |
Mechanism of Action
Electrophilic Alkylation (Protection Chemistry)
CPTS serves as a source of the p-Tolylthiomethyl (TTM) cation equivalent. In the presence of a base and an iodide catalyst, it reacts with alcohols or phenols via an S_N2 mechanism. The iodide generates an intermediate iodomethyl p-tolyl sulfide, which is a more potent electrophile than the chloride.
Pummerer Rearrangement Precursor
Once installed, the sulfide moiety can be oxidized to a sulfoxide. Under acidic conditions (e.g., acetic anhydride), this sulfoxide undergoes the Pummerer rearrangement, generating an α-functionalized carbon. This pathway is vital for synthesizing α-hydroxy aldehydes and ketones.
Figure 1: Mechanistic flow from protection (alkylation) to functionalization via Pummerer rearrangement.
Key Industrial Applications
The "Traceable" Protecting Group (Pharma)
In multi-step synthesis of complex carbohydrates and lipids, the standard Methylthiomethyl (MTM) group is often "invisible" to UV detectors used in HPLC purification.
-
Application: CPTS introduces the TTM group, which contains a UV-active chromophore (the tolyl ring).
-
Benefit: This allows for real-time monitoring of reaction progress and easier purification of intermediates without needing destructive visualization methods (like staining).
-
Deprotection: The TTM group is orthogonal to many ester and silyl protections. It can be removed using thiophilic reagents (e.g., Ag⁺, Hg²⁺) or oxidative hydrolysis.
Synthesis of Chiral Carbonyl Synthons
CPTS is a raw material for the synthesis of p-Tolyl p-tolylthiomethyl sulfoxide .
-
Utility: This specific sulfoxide acts as a chiral carbonyl synthon.[4] When reacted with aldehydes, it facilitates the formation of optically active α-hydroxy carbonyls, which are frequent motifs in antibiotic and antitumor drug scaffolds.
Drug Discovery Scaffolds
Recent patent literature identifies TTM derivatives as intermediates in the synthesis of HIF-2α inhibitors and VHL-deficient tumor treatments .
-
Specific Case: The reagent is used to append the sulfide motif to oxazole-based pharmacophores. The lipophilic nature of the p-tolyl group can improve the membrane permeability of the final drug candidate compared to a simple methyl sulfide.
Experimental Protocols
Protocol A: Introduction of the TTM Protecting Group
Use Case: Protection of a primary alcohol in a drug intermediate.
Reagents:
-
Substrate (Alcohol, 1.0 equiv)
-
Chloromethyl p-Tolyl Sulfide (1.2 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 1.5 equiv)
-
Sodium Iodide (NaI, 0.1 equiv - Catalyst)
-
Solvent: Anhydrous DMF or THF
Step-by-Step:
-
Activation: Under an inert atmosphere (N₂/Ar), suspend NaH in anhydrous DMF at 0°C.
-
Deprotonation: Add the alcohol substrate dropwise. Stir for 30 minutes until H₂ evolution ceases.
-
Addition: Add NaI followed by the dropwise addition of Chloromethyl p-Tolyl Sulfide.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC/HPLC (Look for the UV-active product spot).
-
Quench: Carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate. Wash organics with water and brine to remove DMF. Dry over Na₂SO₄.
-
Purification: The crude TTM-ether is often crystalline or a high-boiling oil, purifiable by flash chromatography (Hexane/EtOAc).
Protocol B: Oxidative Cleavage (Deprotection)
Use Case: Removing the TTM group to restore the alcohol.
Reagents:
-
N-Iodosuccinimide (NIS, 1.2 equiv)
-
Solvent: Acetone/Water (9:1)
Step-by-Step:
-
Dissolve the TTM-protected compound in Acetone/Water.
-
Add NIS at 0°C.
-
Stir for 1 hour. The reaction generates a hemithioacetal intermediate which spontaneously hydrolyzes.
-
Quench with sodium thiosulfate to remove excess iodine.
Safety & Handling (Industrial Scale)
CPTS is a potent alkylating agent and must be handled with high containment protocols.
| Hazard Class | Code | Description | Mitigation |
| Skin Irritation | H315 | Causes skin irritation.[5] | Double nitrile gloves; Tyvek sleeves. |
| Eye Irritation | H319 | Causes serious eye irritation.[5] | Chemical splash goggles; Face shield. |
| Flammability | H227 | Combustible liquid. | Ground all equipment; Use spark-proof tools. |
| Reactivity | N/A | Reacts with water to form HCl. | Store under Nitrogen/Argon in a desiccator. |
Storage: Store at 2–8°C. The compound degrades upon exposure to light and moisture, turning dark yellow/brown. If significant discoloration occurs, redistillation is required before use.
References
-
TCI Chemicals. (2025).[6][7][5] Safety Data Sheet: Chloromethyl p-Tolyl Sulfide (CAS 34125-84-3). Retrieved from
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Context: General MTM/TTM protection mechanisms).
-
SynQuest Laboratories. (2024). Product Catalog: Chloromethyl p-tolyl sulfide. Retrieved from
-
Google Patents. (2016). Substituted benzamides and their uses (US9296732B2). Retrieved from (Demonstrates application in oxazole synthesis).
-
Organic Chemistry Portal. (2024). Protection of Alcohols: Methylthiomethyl Ethers. Retrieved from
Sources
- 1. molcore.com [molcore.com]
- 2. 13730-55-7 | methyl 2,5-dimethylbenzoate [chemindex.com]
- 3. Methyl 2,5-dimethylbenzoate | C10H12O2 | CID 273300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note: Chloromethyl p-Tolyl Sulfide in Complex Molecule Synthesis
The following Technical Application Note is designed for research chemists and drug discovery scientists. It prioritizes experimental logic, mechanistic insight, and high-fidelity protocols over generic descriptions.
CAS: 2373-88-8 | Formula:
Executive Summary: The Strategic "Thio-Linker"
Chloromethyl p-Tolyl Sulfide (CMTS) is a bifunctional reagent that serves two distinct but critical roles in modern organic synthesis:
-
A Robust, Chromophore-Tagged Protecting Group: It installs the p-Tolylthiomethyl (PTM) ether moiety, a robust alternative to MOM or MTM ethers, offering enhanced lipophilicity and UV-detectability.
-
A C1-Homologation Synthon: It acts as a "masked" formyl or hydroxymethyl anion equivalent. Through nucleophilic displacement followed by Pummerer rearrangement or Arbuzov/HWE sequences, it enables the precise installation of carbonyls and vinyl sulfides.
Unlike its methyl analog (Chloromethyl Methyl Sulfide), the p-tolyl variant is non-volatile, less malodorous, and provides a distinct UV handle (
Preparation & Handling
While commercially available, fresh preparation is recommended for sensitive catalytic applications to eliminate disulfide contaminants.
Protocol: Synthesis from p-Thiocresol
Based on the general chloromethylation protocols [1, 2].
Safety Warning: This reaction generates HCl gas and potentially carcinogenic chloromethyl ether intermediates. Perform exclusively in a well-ventilated fume hood.
-
Reagents: p-Thiocresol (12.4 g, 100 mmol), Paraformaldehyde (3.3 g, 110 mmol), Conc. HCl (30 mL), Benzene or Dichloromethane (50 mL).
-
Procedure:
-
Suspend p-thiocresol and paraformaldehyde in the solvent at 0°C.
-
Bubble dry HCl gas through the mixture (or add conc. HCl dropwise with vigorous stirring) for 2-3 hours. The mixture will clarify as the thiol is consumed.
-
Separate the organic layer, wash with cold water (
mL) and saturated . -
Dry over
and concentrate in vacuo.
-
-
Purification: Vacuum distillation (bp ~110°C at 2 mmHg) yields a colorless to pale yellow oil.
-
Storage: Store under Argon at 4°C. The reagent is sensitive to moisture (hydrolysis to hemiacetal).
Application A: The PTM Ether Protecting Group
The PTM group is a "smart" protecting group. It shares the acid-stability of the MOM (Methoxymethyl) group but can be cleaved under specific, neutral oxidative conditions, making it orthogonal to silyl ethers and esters.
Mechanistic Rationale
-
Formation:
displacement of chloride by an alkoxide. -
Stability: Stable to strong bases (LDA, n-BuLi), hydrides (
), and mild acids (TsOH/MeOH). -
Cleavage: Requires activation of the sulfur atom (soft nucleophile) by a soft Lewis acid (
, ) or oxidation to the sulfoxide, which triggers hydrolysis.
Standard Protocol: Protection of Primary/Secondary Alcohols
Reaction:
-
Setup: Flame-dry a round-bottom flask under
. -
Deprotonation: Add alcohol (1.0 equiv) to a suspension of NaH (1.2 equiv, 60% in oil) in anhydrous DMF or THF at 0°C. Stir for 30 min.
-
Alkylation: Add Chloromethyl p-Tolyl Sulfide (1.1 equiv) dropwise. Warm to RT and stir for 2–4 hours.
-
Workup: Quench with sat.
. Extract with . The PTM ether is usually UV-active on TLC ( slightly higher than starting material).
Protocol: Chemo-Selective Cleavage (Silver-Assisted)
Unlike acid-labile groups, PTM requires specific activation.
-
Dissolve PTM ether in Acetonitrile/Water (4:1).
-
Add
(3.0 equiv) and 2,6-lutidine (3.0 equiv). -
Stir at RT for 1–3 hours. The silver coordinates the sulfur, making the methylene carbon highly electrophilic, facilitating hemiacetal formation and collapse to the alcohol.
Application B: C1 Homologation & "Masked" Carbonyls
This is the most powerful synthetic application of CMTS. It allows the introduction of a functionalized carbon atom that can be revealed as an aldehyde or ketone later in the synthesis.
Workflow Visualization
Figure 1: The C1 homologation pathway converting an enolate to a dicarbonyl precursor.
Protocol: Synthesis of -Formyl Ketones (The Pummerer Route)
Step 1: Alkylation
-
Generate the enolate of your ketone (e.g., using LDA in THF at -78°C).[1]
-
Add Chloromethyl p-Tolyl Sulfide (1.1 equiv) dissolved in THF.
-
Allow to warm to 0°C. Isolate the
-(p-tolylthiomethyl) ketone.
Step 2: Oxidation to Sulfoxide
-
Dissolve the sulfide in MeOH/Water (10:1).
-
Add
(1.1 equiv) at 0°C. Stir until TLC shows consumption of sulfide. -
Note: Avoid over-oxidation to sulfone.
Step 3: Pummerer Rearrangement & Hydrolysis
-
Dissolve the sulfoxide in Acetic Anhydride (
) with a catalytic amount of NaOAc. -
Heat to 80–100°C for 1–2 hours. This generates the
-acetoxy sulfide (Pummerer product). -
Hydrolysis: Treat the crude Pummerer product with
in MeOH or mild aqueous acid to reveal the aldehyde (or hydrated form).
Application C: Synthesis of Vinyl Sulfides (Arbuzov-HWE Route)
Vinyl sulfides are versatile intermediates that can serve as ketone surrogates (via hydrolysis) or radical acceptors. CMTS is the ideal precursor for the Horner-Wadsworth-Emmons (HWE) reagent required to make them.
Reaction Scheme
-
Arbuzov Reaction:
-
HWE Olefination:
Protocol: Preparation of Diethyl (p-tolylthiomethyl)phosphonate
-
Mix Chloromethyl p-Tolyl Sulfide (1.0 equiv) and Triethyl Phosphite (1.2 equiv) neat.
-
Heat to 120°C in a distillation apparatus. Ethyl chloride (bp 12°C) will distill off.
-
Continue heating for 4 hours until gas evolution ceases.
-
Distill the product under high vacuum (bp ~150°C at 0.1 mmHg).
-
Usage: Deprotonate this phosphonate with n-BuLi (THF, -78°C) and add an aldehyde to generate the vinyl sulfide with high E-selectivity.
Comparative Data: PTM vs. Common Protecting Groups
| Feature | MOM Ether | MTM Ether | PTM Ether (This Reagent) |
| Reagent | MOM-Cl (Carcinogen) | DMSO/Ac2O or MTM-Cl | Chloromethyl p-Tolyl Sulfide |
| UV Active? | No | No | Yes (Strong) |
| Acid Stability | Low (cleaves in AcOH) | Medium | High (Stable to AcOH) |
| Cleavage | Acid (TFA/HCl) | Hg(II) or Ag(I) | Hg(II), Ag(I), or NBS |
| Safety | High Toxicity | Malodorous | Low Volatility / Lower Odor |
References
-
Organic Syntheses, Coll. Vol. 9, p. 662 (1998); Vol. 74, p. 124 (1997). Synthesis of Chloromethyl Phenyl Sulfide (Analogous Protocol). [Link]
-
Journal of the American Chemical Society. Pummerer Rearrangement Mechanism and Applications. [Link]
-
Greene's Protective Groups in Organic Synthesis. Protection for the Hydroxyl Group, Including MTM and Arylthio Ethers. [Link]
-
Tetrahedron Letters. Use of Diethyl (phenylthiomethyl)phosphonate in HWE Reactions (Vinyl Sulfide Synthesis). [Link]
-
Journal of Organic Chemistry. Cleavage of Methylthiomethyl Ethers. [Link]
Sources
Chloromethyl p-Tolyl Sulfide as a reagent for introducing the p-tolylthiomethyl group
A Robust Reagent for Introducing the p-Tolylthiomethyl (TTM) Group[1]
Executive Summary
Chloromethyl p-tolyl sulfide (CAS 34125-84-3) is a versatile electrophilic reagent used primarily to introduce the p-tolylthiomethyl (TTM) group.[1] Functionally analogous to the common methylthiomethyl (MTM) chloride, this reagent offers distinct advantages in handling and purification. The TTM group serves two critical roles in organic synthesis:
-
Protection of Alcohols: It forms stable O,S-acetals (TTM ethers) that are resistant to basic and nucleophilic conditions but cleaved under specific mild oxidative or Lewis acidic conditions.
-
Synthetic Handle: It acts as a precursor for Pummerer rearrangements, lithiation chemistry (via the acidic methylene), and sulfoxide/sulfone synthesis.
This guide details the mechanistic grounding, optimized protocols for protection/alkylation, and self-validating deprotection strategies.
Chemical Profile & Advantages[1][2]
Reagent Identity:
-
Name: Chloromethyl p-tolyl sulfide (also 4-(Chloromethylthio)toluene)[1]
-
CAS: 34125-84-3[1]
-
Structure:
-
Physical State: Liquid (bp ~134°C at 10 mmHg).[1] Store at 2–8°C.
Comparison: TTM-Cl vs. MTM-Cl
| Feature | Methylthiomethyl Chloride (MTM-Cl) | Chloromethyl p-Tolyl Sulfide (TTM-Cl) |
|---|---|---|
| Volatility | High (Hazardous vapor) | Low (Easier handling) |
| Odor | Intense Stench | Reduced Odor (Sulfide characteristic) |
| Crystallinity | Derivatives often oils | Derivatives often crystalline (UV active) |
| Stability | Moderate | Enhanced (due to aryl group) |[1]
Core Applications & Mechanisms[1][3]
The reagent acts as a "soft" electrophile. The chloride is displaced by nucleophiles (alkoxides, enolates, thiolates) to install the
Mechanism of Action
The reaction proceeds via an
Figure 1: Divergent reaction pathways for Oxygen vs. Carbon nucleophiles.[1]
Experimental Protocols
Protocol A: Protection of Primary & Secondary Alcohols (Standard)
This protocol uses Sodium Hydride (NaH) to generate the alkoxide.[1] It is suitable for robust substrates.
Reagents:
-
Chloromethyl p-tolyl sulfide (1.2 – 1.5 equiv)[1]
-
Sodium Hydride (60% dispersion in oil, 1.5 equiv)[1]
-
Sodium Iodide (NaI) (0.1 equiv) – Catalyst to generate the more reactive iodide in situ.[1]
-
Solvent: Anhydrous THF or DMF (
M).[1]
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, suspend NaH (washed with hexanes if necessary) in anhydrous THF/DMF at 0°C.
-
Deprotonation: Add the alcohol dropwise. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete alkoxide formation (
gas evolution must cease). -
Addition: Cool back to 0°C. Add NaI, followed by the slow addition of Chloromethyl p-tolyl sulfide.
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (TTM ethers are UV active, unlike MTM ethers of aliphatic alcohols).
-
Quench: Carefully quench with sat. aq.
. -
Workup: Extract with EtOAc (x3). Wash combined organics with water and brine. Dry over
. -
Purification: Flash chromatography. TTM ethers are generally stable on silica.
Protocol B: Mild Protection (Base-Sensitive Substrates)
For substrates sensitive to strong bases, use an organic base approach.[1]
Reagents:
-
Chloromethyl p-tolyl sulfide (2.0 equiv)[1]
-
Silver Nitrate (
) (2.0 equiv) OR Pyridine/Triethylamine (excess)[1] -
Solvent: Acetonitrile or DCM.
Note: The use of Silver(I) assists in pulling the chloride, allowing the reaction to proceed under near-neutral conditions, though this is more common for removal. For installation, simple reflux with pyridine and the reagent often suffices for primary alcohols.
Deprotection of the TTM Group
The TTM group is stable to basic hydrolysis, hydrides (
Method 1: Silver-Assisted Hydrolysis (Chemospecific) [1]
-
Conditions:
(3-4 equiv) in Acetone/Water or THF/Water.[1] -
Mechanism: Ag(I) coordinates to Sulfur, inducing hydrolysis of the hemiacetal.
-
Procedure: Dissolve TTM ether in Acetone/
(9:1). Add and collidine (buffer).[1] Stir at RT. The alcohol is regenerated, and the sulfur byproduct precipitates.
Method 2: Oxidative Hydrolysis (NBS)
-
Conditions: NBS (N-Bromosuccinimide) in Acetone/Water.[1]
-
Mechanism: Bromonium ion attacks Sulfur, followed by hydrolysis.
-
Speed: Very fast (often < 1 hour).[1]
Figure 2: Mechanism of TTM deprotection via thiophilic activation.[1]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield (Protection) | Steric hindrance or incomplete deprotonation.[1] | Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst or switch to NaI catalysis to form the more reactive iodide intermediate. |
| Reagent Decomposition | Moisture sensitivity. | Ensure the reagent is distilled if it has turned dark/viscous. Store under inert gas. |
| Incomplete Deprotection | Sulfur poisoning of metal catalyst. | Use excess Ag(I) or Hg(II).[1] If using NBS, ensure the solution is buffered (Collidine/CaCO3) to prevent acid-catalyzed side reactions. |
Safety & Handling
-
Toxicity: Chloromethyl p-tolyl sulfide is an alkylating agent.[1] It is corrosive and a lachrymator.
-
Handling: Always manipulate in a functioning fume hood. Wear double nitrile gloves.
-
Spill: Neutralize spills with dilute bleach or aqueous NaOH to hydrolyze the chloride.
-
Storage: Keep refrigerated (2-8°C) under Argon. Moisture sensitive.
References
-
Reagent Properties & Safety
-
Chloromethyl p-Tolyl Sulfide Safety Data Sheet. TCI Chemicals. Link
-
-
General MTM/TTM Protection Protocols
-
Alkylation of Enolates
- Klaver, W. J., et al. (1987).
Sources
- 1. (Chloromethyl)p-tolyl sulfoxide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. PTSA-Catalyzed Reaction of Alkyl/Aryl Methyl Ketones with Aliphatic Alcohols in the Presence of Selenium Dioxide: A Protocol for the Generation of an α-Ketoacetals Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Precision S-Alkylation of Thiols using Chloromethyl p-Tolyl Sulfide
Executive Summary
This Application Note provides a definitive guide for the S-alkylation of thiols using Chloromethyl p-Tolyl Sulfide (CPTS) . While often utilized to introduce the p-tolylsulfanylmethyl moiety as a protecting group, this reaction is increasingly critical in the synthesis of unsymmetrical dithioacetals—a structural motif found in emerging antiviral therapeutics and radical precursors.
Unlike symmetrical dithioacetal formation (which typically uses aldehydes), this protocol relies on a direct nucleophilic substitution (
Key Advantages of CPTS
-
Regioselectivity: Exclusively forms unsymmetrical S-C-S linkages.
-
UV Traceability: The p-tolyl chromophore facilitates easy TLC and HPLC monitoring compared to aliphatic linkers.
-
Stability: The resulting dithioacetal is stable to basic and mild acidic conditions, serving as a robust linker or protecting group.[1]
Chemical Basis & Mechanism[2][3][4]
The reaction proceeds via a classic bimolecular nucleophilic substitution (
Reaction Pathway[2][3][4][5]
-
Activation: Base deprotonates the substrate thiol (
) to generate the thiolate anion ( ). -
Substitution: The thiolate attacks the methylene carbon of CPTS.
-
Leaving Group Departure: Chloride is displaced, forming the dithioacetal.
Figure 1: Mechanistic pathway for the formation of unsymmetrical dithioacetals via nucleophilic substitution.
Pre-Reaction Planning
Reagent Handling & Safety
Warning: Chloromethyl p-Tolyl Sulfide is an alkylating agent and a lachrymator. It hydrolyzes to release formaldehyde and p-thiocresol (stench).
-
Storage: Refrigerate (2–8°C) under inert gas.
-
Odor Control: All glassware must be treated with a bleach (sodium hypochlorite) solution immediately after use to oxidize residual thiols.
-
PPE: Double nitrile gloves and a chemical fume hood are mandatory.
Solvent & Base Selection Matrix
The choice of conditions depends on the acidity of the substrate thiol and the presence of other sensitive functional groups.
| Parameter | Method A: Standard (Robust) | Method B: Mild (Sensitive) |
| Substrate Type | Alkyl thiols, Aryl thiols, Cysteine derivatives | Complex scaffolds, Base-sensitive esters |
| Base | Sodium Hydride (NaH, 60% disp.) | Triethylamine ( |
| Solvent | DMF or THF (Anhydrous) | Dichloromethane (DCM) |
| Temperature | 0°C | 0°C |
| Stoichiometry | 1.1 - 1.2 equiv CPTS | 1.2 - 1.5 equiv CPTS |
| Reaction Time | 1 - 3 Hours | 4 - 12 Hours |
Experimental Protocols
Protocol A: Standard High-Yield Synthesis (NaH/DMF)
Best for: Simple alkyl/aryl thiols requiring complete conversion.
Materials:
-
Substrate Thiol (1.0 equiv)
-
Chloromethyl p-Tolyl Sulfide (1.2 equiv) [CAS: 34125-84-3][2]
-
Sodium Hydride (60% in oil) (1.2 equiv)
-
DMF (Anhydrous, 0.1 M concentration relative to thiol)
Step-by-Step Procedure:
-
Apparatus Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Thiolate Formation:
-
Charge the flask with NaH (1.2 equiv).
-
Add anhydrous DMF. Cool to 0°C in an ice bath.
-
Add the Substrate Thiol (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).
-
Observation: Evolution of
gas. Stir at 0°C for 15–30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.
-
-
Alkylation:
-
Add Chloromethyl p-Tolyl Sulfide (1.2 equiv) dropwise via syringe.
-
Note: The reaction is often exothermic; maintain 0°C during addition.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–3 hours.
-
Monitoring: Check TLC. The product is typically less polar than the starting thiol.
-
-
Quench & Workup:
-
Cool back to 0°C. Carefully quench with saturated aqueous
. -
Dilute with Ethyl Acetate (EtOAc) and water.
-
Wash the organic layer with water (
) to remove DMF, then brine ( ). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Mild Conditions for Sensitive Substrates (Et3N/DCM)
Best for: Substrates with ester linkages or racemization-prone centers.
Step-by-Step Procedure:
-
Dissolve Substrate Thiol (1.0 equiv) in anhydrous DCM (0.1 M).
-
Add Triethylamine (
) (1.5 equiv). Cool to 0°C. -
Add Chloromethyl p-Tolyl Sulfide (1.2 equiv) dropwise.
-
Add a catalytic amount of TBAI (Tetrabutylammonium iodide, 10 mol%) to accelerate the reaction via in-situ Finkelstein exchange (generating the more reactive iodomethyl intermediate).
-
Stir at RT for 4–12 hours.
-
Wash with 1M HCl (to remove amine), then saturated
, then brine. -
Concentrate and purify.
Analytical Validation
Successful S-alkylation is best confirmed via ^1H NMR .
-
Diagnostic Signal: The methylene protons (
) appear as a distinct singlet.-
Shift Range:
3.9 – 4.5 ppm (depending on the R-group). -
p-Tolyl Signals: Look for the characteristic aromatic AA'BB' system (
7.1–7.4 ppm) and the methyl singlet ( 2.3 ppm).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of CPTS | Ensure CPTS is fresh/colorless. Use strictly anhydrous solvents. |
| Disulfide Formation | Oxidation of thiol | Degas solvents with |
| Incomplete Reaction | Steric hindrance | Add TBAI (10 mol%) or switch to Method A (NaH). |
| Strong Stench | Residual thiols | Treat all waste/glassware with 10% bleach solution before disposal. |
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of dithioacetals.
References
-
TCI Chemicals. Chloromethyl p-Tolyl Sulfide (Product C1601) Safety Data Sheet. Retrieved from .
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Struis, M., et al. (2021). "Direct Synthesis of Unsymmetrical Dithioacetals." Chemistry – A European Journal. Retrieved from .
-
ChemicalBook. Chloromethyl Phenyl Sulfide Safety and Properties. Retrieved from .
Sources
Application Note: Strategic Utilization of Chloromethyl p-Tolyl Sulfide (CMPTS) in Agrochemical Scaffold Synthesis
[1]
Executive Summary
Chloromethyl p-tolyl sulfide (CMPTS) is a specialized electrophilic reagent utilized in the synthesis of sulfur-containing agrochemical motifs.[1][2] Unlike simple alkyl halides, CMPTS serves as a "soft" electrophile, enabling the introduction of the (p-tolylthio)methyl moiety. This group acts as a versatile pharmacophore precursor, a lipophilic spacer, or a robust protecting group for alcohols and amines during multi-step synthesis.[2]
This guide details the chemical handling, mechanistic utility, and validated protocols for using CMPTS to construct thioether-bridged heterocycles and sulfonylmethyl scaffolds, which are structural cores found in various fungicide and herbicide classes.
Chemical Profile & Handling
CMPTS is a bifunctional reagent containing a reactive chloromethyl group and a sulfide linkage.[2] Its reactivity is governed by the ability of the sulfur atom to stabilize adjacent carbocations (neighboring group participation) and its susceptibility to oxidation.[2]
Table 1: Physicochemical Properties[2][3][4]
| Property | Value | Relevance to Protocol |
| CAS Number | 34125-84-3 | Identification |
| Formula | Stoichiometry calculations | |
| Molecular Weight | 170.66 g/mol | Reagent mass calculation |
| Density | 1.17 g/mL | Volumetric dispensing |
| Boiling Point | ~135°C (at reduced pressure) | High boiling point requires vacuum distillation for purification |
| Appearance | Colorless to pale yellow liquid | Color change indicates oxidation or hydrolysis |
| Solubility | DCM, THF, Toluene, Acetonitrile | Compatible with standard organic solvents |
Safety & Stability (Critical)
-
Vesicant Hazard: Like many
-halo sulfides, CMPTS is a potential alkylating agent and skin irritant.[2] It must be handled in a fume hood with double-gloving (Nitrile/Laminate).[1][2] -
Moisture Sensitivity: CMPTS hydrolyzes slowly in moist air to release formaldehyde and
-thiocresol (stench).[1][2] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. -
Odor Control: All glassware and waste must be treated with a bleach solution (sodium hypochlorite) to oxidize trace sulfides before removal from the hood.[2]
Mechanistic Utility in Agrochemical Design
CMPTS functions primarily as a thiomethylating agent .[2] In the context of agrochemical discovery, it offers three distinct synthetic advantages over simple alkylation:
-
Lipophilic Tuning: The
-tolyl group adds significant lipophilicity ( contribution) compared to a methyl or phenyl group, enhancing the canopy penetration of foliar-applied compounds.[2] -
Oxidation Switch: The resulting sulfide can be selectively oxidized to a sulfoxide (for Pummerer rearrangements) or a sulfone (a stable, electron-withdrawing linker common in herbicides).[2]
-
N-Alkylation of Azoles: It effectively alkylates nitrogen heterocycles (triazoles, imidazoles) to form
-[(p-tolylthio)methyl] derivatives, which are bioisosteres of common antifungal pharmacophores.[1][2]
Diagram 1: CMPTS Reactivity Pathways[2]
Caption: CMPTS serves as a linchpin reagent. Primary substitution yields the thioether, which acts as a divergence point for creating sulfones (herbicidal motifs) or functionalized linkers via Pummerer rearrangement.[1]
Application Case Study: Synthesis of Azole Fungicide Scaffolds
A recurring motif in agrochemistry is the azole ring linked to a lipophilic tail.[2] CMPTS allows for the rapid synthesis of
Validated Protocol: -Alkylation of 1,2,4-Triazole[1]
Objective: Synthesize 1-((p-tolylthio)methyl)-1H-1,2,4-triazole.
Reagents:
-
1,2,4-Triazole (1.0 equiv)[1]
-
CMPTS (1.1 equiv)[1]
-
Potassium Carbonate (
, anhydrous, 2.0 equiv)[1] -
Potassium Iodide (KI, 0.1 equiv - Catalyst)[1]
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 1,2,4-triazole (10 mmol) and anhydrous
(20 mmol) in anhydrous MeCN (30 mL). -
Catalysis: Add Potassium Iodide (1 mmol). Note: KI facilitates the Finkelstein reaction, converting the chloro-sulfide to the more reactive iodo-sulfide in situ.[1]
-
Addition: Cool the suspension to 0°C. Add CMPTS (11 mmol) dropwise via syringe over 10 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2] The starting material (triazole) should disappear.[2]
-
Quench & Workup:
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Expected Yield: 85–92%
Characterization:
Advanced Workflow: Sulfone Bridge Construction
For herbicide development, the sulfide linkage is often oxidized to a sulfone.[2] Sulfones provide strong electron-withdrawing character and metabolic stability.[2]
Diagram 2: Experimental Workflow (Sulfide to Sulfone)
Caption: Two-stage workflow for converting nucleophilic substrates into sulfone-bridged agrochemical leads using CMPTS.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of CMPTS | Ensure solvents are anhydrous. Use molecular sieves in the reaction vessel.[2] |
| Slow Reaction | Poor leaving group ability | Add 10–20 mol% Tetrabutylammonium Iodide (TBAI) or KI to generate the reactive iodide species.[2] |
| Odor Issues | Thiol generation | Quench all glassware with 5% bleach solution immediately after use.[2] Do not use acidic waste streams without bleach pre-treatment.[2] |
| Regioselectivity | Ambident nucleophile (e.g., Triazole) | Use non-polar solvents (Toluene) to favor N1 alkylation over N4, or switch bases (NaH vs |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16916, Chloromethyl methyl sulfide (Analogous reactivity data).[2] Retrieved from PubChem.[2][4][5] [Link]
-
Organic Chemistry Portal. Synthesis of Sulfides and Sulfones. (General methodology for thioether synthesis). [Link]
Sources
- 1. (Chloromethyl)p-tolyl sulfoxide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 3. p-Toluenesulfonamides [organic-chemistry.org]
- 4. 氯甲基苯硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Chloromethyl methyl sulfide | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis Utilizing Chiral Derivatives of Chloromethyl p-Tolyl Sulfide
Executive Summary
Chloromethyl p-tolyl sulfide (1 ) is a versatile achiral building block that, upon asymmetric oxidation, yields chloromethyl p-tolyl sulfoxide (2) . This chiral reagent serves as a cornerstone in modern asymmetric synthesis, functioning effectively as a chiral carbenoid equivalent .
This Application Note details the high-precision conversion of the sulfide to its chiral sulfoxide derivative and its subsequent application in the Satoh Asymmetric Homologation . This methodology enables the stereoselective synthesis of terminal epoxides, aziridines, and allylic alcohols—motifs critical in the development of protease inhibitors and polyketide antibiotics.
Mechanistic Principles & Reagent Design
The Chiral "Switch"
The utility of chloromethyl p-tolyl sulfide lies in its transformation into a chiral sulfoxide. Unlike sulfones, the sulfinyl group (
-
Role of the p-Tolyl Group: Provides steric bulk necessary for facial discrimination during nucleophilic attacks.
-
Role of the
-Chloro Substituent: Increases the acidity of the -protons (allowing easy deprotonation by bases like LDA) and acts as a leaving group in subsequent ring-closure steps (Darzens-type reactions).
Stereochemical Control (The "Satoh" Model)
When the lithiated derivative of (R)-2 attacks a carbonyl electrophile, the reaction proceeds through a non-chelated transition state (in polar solvents) or a chelated transition state (in non-polar solvents), dictating the diastereoselectivity of the resulting chlorohydrin intermediate.
Workflow Visualization
Figure 1: The Satoh Homologation Workflow transforming the achiral sulfide into high-value chiral epoxides.
Experimental Protocols
Protocol A: Enantioselective Oxidation of Chloromethyl p-Tolyl Sulfide
Objective: Synthesis of (R)-(+)-Chloromethyl p-Tolyl Sulfoxide via Modified Sharpless Oxidation (Kagan Protocol).
Reagents & Materials:
-
Chloromethyl p-tolyl sulfide (1.0 equiv)
-
Ti(OiPr)
(Titanium isopropoxide) (1.0 equiv) -
(+)-DET ((+)-Diethyl tartrate) (2.0 equiv)
-
Cumene Hydroperoxide (CHP) (1.1 equiv, 80% in cumene)
-
Solvent: Anhydrous CH
Cl -
Temperature: -20°C
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve Ti(OiPr)
(2.84 g, 10 mmol) and (+)-DET (4.12 g, 20 mmol) in anhydrous CH Cl (50 mL). Stir at room temperature for 20 minutes to form the chiral titanium complex. -
Water Addition (Critical): Add exactly 1.0 equivalent of water (180
L) via microsyringe. Stir for 30 minutes. Note: The precise amount of water is crucial for the structure of the catalytic species. -
Cooling: Cool the solution to -20°C using a cryostat or CCl
/dry ice bath. -
Substrate Addition: Add Chloromethyl p-tolyl sulfide (1.72 g, 10 mmol) to the mixture. Stir for 30 minutes to allow pre-complexation.
-
Oxidation: Add Cumene Hydroperoxide (2.1 mL, 11 mmol) dropwise over 15 minutes. Maintain internal temperature at -20°C.
-
Reaction Monitoring: Stir at -20°C for 5–12 hours. Monitor via TLC (Hexane/EtOAc 2:1) or HPLC (Chiralcel OD-H).
-
Quench: Add water (5 mL) dropwise. Allow to warm to room temperature. Stir vigorously for 1 hour until a white gel precipitates.
-
Workup: Filter through a pad of Celite to remove titanium salts. Wash the filtrate with 5% Na
S O (to remove excess peroxide) and brine. Dry over Na SO . -
Purification: Concentrate and purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Yield: 75–85% Expected ee: 90–96% (Recrystallization from hexane/ether can upgrade ee to >99%).
Protocol B: Asymmetric Synthesis of Terminal Epoxides (The Satoh Method)
Objective: Utilization of (R)-Chloromethyl p-Tolyl Sulfoxide for the one-carbon homologation of benzaldehyde to (R)-styrene oxide.
Reagents:
-
(R)-Chloromethyl p-tolyl sulfoxide (1.0 equiv)
-
LDA (Lithium Diisopropylamide) (1.1 equiv)
-
Benzaldehyde (1.1 equiv)
-
t-BuOK (Potassium tert-butoxide) (3.0 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Carbanion Generation: In a flame-dried flask, dissolve (R)-Chloromethyl p-tolyl sulfoxide (188 mg, 1.0 mmol) in THF (10 mL). Cool to -78°C.
-
Deprotonation: Add LDA (0.55 M in THF, 2.0 mL) dropwise down the side of the flask. The solution will turn a characteristic pale yellow. Stir for 30 minutes at -78°C.
-
Scientific Insight: The
-chloro group stabilizes the carbanion but also makes it thermally labile. Do not let the temperature rise above -60°C.
-
-
Electrophile Addition: Add benzaldehyde (116 mg, 1.1 mmol) dissolved in THF (2 mL) dropwise. Stir at -78°C for 30 minutes.
-
Quench: Quench with saturated aqueous NH
Cl. Extract with EtOAc. -
Intermediate Isolation (Optional but Recommended): Isolate the
-chloro- -hydroxy sulfoxide adduct to verify diastereoselectivity (usually >95:5 dr). -
Ring Closure/Desulfinylation: Dissolve the crude adduct in t-BuOH/THF (1:1). Add t-BuOK (336 mg, 3.0 mmol). Stir at room temperature for 1 hour.
-
Purification: Standard aqueous workup and flash chromatography.
Result: (R)-Styrene Oxide (>90% yield, >95% ee).
Data Summary & Optimization Guide
Solvent Effects on Diastereoselectivity
The choice of solvent during the lithiation step dramatically alters the stereochemical outcome due to the coordination state of the Lithium atom.
| Solvent System | Transition State | Major Diastereomer (Adduct) | Final Epoxide Config. |
| THF (Polar) | Solvated (Open) | Anti-adduct | (R)-Epoxide |
| Toluene (Non-polar) | Chelated (Closed) | Syn-adduct | (S)-Epoxide |
| THF + HMPA | Highly Solvated | Anti-adduct (High selectivity) | (R)-Epoxide |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low ee in Oxidation | Water content in Kagan reagent incorrect. | Ensure exactly 1.0 eq of H |
| Low Yield in Alkylation | Carbanion decomposition (Pummerer-like). | Maintain T < -70°C; add electrophile immediately after deprotonation. |
| Racemization of Product | Acidic workup or excessive heat. | Sulfoxides can racemize under acidic/thermal stress. Keep workup neutral/basic. |
Mechanistic Visualization: The Chelation Control
The following diagram illustrates the divergence in stereochemistry based on the solvent environment, a critical concept for researchers designing specific enantiomers.
Figure 2: Divergent stereochemical pathways controlled by solvent polarity during the nucleophilic addition step.
References
-
Satoh, T., et al. (1995).
-chloro sulfoxides." Tetrahedron, 51(34), 9327-9338. -
Kagan, H. B., & Rebiere, F. (1993). "Stereoselective synthesis of sulfoxides." Synlett, 1993(09), 643-650.
-
Satoh, T. (1996).
-chloro sulfoxides." Chemical Reviews, 96(8), 3303-3326. -
Fernández, I., & Khiar, N. (2003). "Recent developments in the synthesis and utilization of chiral sulfoxides." Chemical Reviews, 103(9), 3651-3706.
-
Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). "An efficient asymmetric oxidation of sulfides to sulfoxides."[2][4] Journal of the American Chemical Society, 106(26), 8188-8193.
Sources
- 1. A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3 [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
The Sentinel Thiol: Chloromethyl p-Tolyl Sulfide in the Strategic Synthesis of Natural Product Analogues
In the intricate world of natural product synthesis, where complex architectures demand a masterful orchestration of chemical reactions, the strategic use of protecting groups is paramount. Among the diverse arsenal available to the synthetic chemist, sulfur-containing reagents have carved a niche for their unique reactivity and stability profiles. This guide delves into the application of chloromethyl p-tolyl sulfide, a versatile reagent for the introduction of the p-tolylthiomethyl (PTM) protecting group, particularly for hydroxyl functionalities in the synthesis of natural product analogues. We will explore the causality behind its application, provide detailed protocols for its use, and discuss its strategic role in the synthesis of complex bioactive molecules.
The p-Tolylthiomethyl (PTM) Group: A Robust Guardian for Alcohols
The protection of hydroxyl groups is a frequent necessity in multi-step organic synthesis to prevent their unwanted participation in reactions targeting other functional groups. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild and specific conditions. The p-tolylthiomethyl (PTM) ether, formed by the reaction of an alcohol with chloromethyl p-tolyl sulfide, offers a compelling combination of these attributes.
The PTM group's stability stems from the robust thioether linkage, which is resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. This resilience allows for a broad spectrum of chemical transformations to be carried out on other parts of the molecule without affecting the protected hydroxyl group.
Mechanistic Rationale for PTM Ether Formation
The introduction of the PTM group proceeds via a nucleophilic substitution reaction, typically an SN2 mechanism. The alcohol, usually deprotonated by a non-nucleophilic base to form the more nucleophilic alkoxide, attacks the electrophilic methylene carbon of chloromethyl p-tolyl sulfide, displacing the chloride ion.
Caption: Mechanism of PTM ether formation.
The choice of base and solvent is crucial for the efficiency of this reaction and depends on the substrate's sensitivity and steric hindrance around the hydroxyl group.
Application in Prostaglandin Analogue Synthesis: A Case Study
Prostaglandins are a class of biologically active lipids that mediate a wide range of physiological effects. Their synthesis is a challenging endeavor due to their complex and often sensitive structures. The selective protection of hydroxyl groups is a key strategic consideration in their synthesis.
In the synthesis of certain prostaglandin analogues, the PTM group has been employed to protect a key hydroxyl functionality. This protection allows for manipulations of other parts of the molecule, such as the modification of the carboxylic acid side chain or transformations on the cyclopentane core, without affecting the protected alcohol.
Experimental Protocols
Protocol for the Protection of a Primary Alcohol with Chloromethyl p-Tolyl Sulfide
This protocol provides a general procedure for the formation of a p-tolylthiomethyl ether from a primary alcohol.
Materials:
-
Primary alcohol
-
Chloromethyl p-tolyl sulfide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add chloromethyl p-tolyl sulfide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation:
| Entry | Substrate (Alcohol) | Equivalents of NaH | Equivalents of PTMCl | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 1.2 | 1.1 | DMF | 18 | 85-95 |
| 2 | 1-Octanol | 1.2 | 1.1 | DMF | 24 | 80-90 |
Protocols for the Deprotection of p-Tolylthiomethyl Ethers
The removal of the PTM group is a critical step and can be achieved under various conditions, offering flexibility in a synthetic strategy.
This method is effective but involves the use of a toxic mercury salt and should be handled with appropriate safety precautions.
Materials:
-
PTM-protected alcohol
-
Mercuric chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile
-
Water
-
Celite®
Procedure:
-
To a solution of the PTM-protected alcohol (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v), add mercuric chloride (2.5 equivalents) and calcium carbonate (2.5 equivalents).
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the Celite® pad with the same solvent.
-
Wash the combined filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This method offers a less toxic alternative to mercury salts.
Materials:
-
PTM-protected alcohol
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Sodium bicarbonate
Procedure:
-
To a solution of the PTM-protected alcohol (1.0 equivalent) in a mixture of acetone and water, add N-bromosuccinimide (2.2 equivalents) in portions at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Workflow for PTM protection and deprotection.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The progress of both the protection and deprotection reactions can be conveniently monitored by thin-layer chromatography (TLC), allowing for real-time assessment of the reaction's completion and the formation of byproducts. The distinct polarity differences between the starting alcohol, the PTM-protected ether, and the deprotected alcohol facilitate easy separation and purification by standard column chromatography. Furthermore, the identity and purity of the products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the integrity of the synthetic transformations.
Conclusion
Chloromethyl p-tolyl sulfide is a valuable reagent for the protection of hydroxyl groups in the synthesis of complex natural product analogues. The resulting p-tolylthiomethyl (PTM) ethers exhibit excellent stability under a wide range of reaction conditions, providing the necessary orthogonality for intricate synthetic sequences. The availability of multiple deprotection methods adds to the versatility of this protecting group, allowing chemists to tailor the deprotection strategy to the specific needs of their synthetic route. As the quest for novel bioactive molecules continues, the strategic application of robust and reliable protecting groups like PTM will undoubtedly play a crucial role in enabling the synthesis of the next generation of therapeutics.
References
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. [Link]
-
Hanessian, S., & Lavallee, P. (1975). The preparation and synthetic utility of 1,3-dioxolanes of malonaldehyde. A new masked α,β-unsaturated aldehyde. Canadian Journal of Chemistry, 53(19), 2975–2977. [Link]
One-pot synthesis procedures utilizing Chloromethyl p-Tolyl Sulfide
Application Note: AN-2026-CTS Advanced One-Pot Synthesis Protocols Utilizing Chloromethyl p-Tolyl Sulfide
Introduction: The Reagent Profile
Chloromethyl p-Tolyl Sulfide (CAS: 2386-25-6) represents a strategic improvement over its lighter homolog, chloromethyl methyl sulfide. While both reagents serve as electrophilic sources of the alkylthio-methyl group, the p-tolyl variant offers superior handling characteristics. It is a solid or high-boiling liquid (mp 44-46°C for the sulfoxide derivative, sulfide is a liquid bp ~110°C/high vac), significantly reducing the inhalation risks associated with the highly volatile and noxious methyl analogs.
In modern drug development, this reagent is the linchpin for two critical transformations:
-
Protection of Hydroxyl Groups: Formation of p-Tolylthiomethyl (PTM) ethers, a robust alternative to MOM (Methoxymethyl) and MTM (Methylthiomethyl) ethers.
-
-Functionalization of Carbonyls: Serving as a "masked" methylene source for homologation or the introduction of
-thio substituents, which are versatile synthetic handles for subsequent Pummerer rearrangements or thermal eliminations.
This guide details high-fidelity, one-pot protocols for these applications, emphasizing atom economy and safety.
Chemistry of Activation & Mechanism
The utility of chloromethyl p-tolyl sulfide relies on the lability of the C-Cl bond, activated by the adjacent sulfur atom. The sulfur lone pair stabilizes the developing carbocation character (via a sulfenium ion intermediate), making it a "soft" but potent electrophile.
Mechanistic Pathway Diagram
Figure 1: Divergent reactivity pathways. The reagent acts as a soft electrophile, compatible with both hard (alkoxide) and soft (enolate) nucleophiles under controlled conditions.
Protocol A: One-Pot Protection of Alcohols (PTM Ether Synthesis)
Application: Protection of primary and secondary alcohols in multifunctional scaffolds. Advantage: PTM ethers are stable to basic and nucleophilic conditions (unlike esters) and acidic conditions (unlike THP ethers). They are cleaved specifically using thiophilic metals (Hg(II), Ag(I)).
Reagents & Materials
-
Substrate: Alcohol (1.0 equiv)
-
Reagent: Chloromethyl p-tolyl sulfide (1.2 - 1.5 equiv)
-
Base: Sodium Hydride (NaH) (60% dispersion, 1.5 equiv)
-
Catalyst: Tetrabutylammonium Iodide (TBAI) (0.1 equiv) - Crucial for Finkelstein activation.
-
Solvent: DMF (Anhydrous) or THF/DMF (9:1)
Step-by-Step Methodology
-
Activation (In-situ Finkelstein):
-
In a flame-dried flask under Argon, dissolve Chloromethyl p-tolyl sulfide (1.2 equiv) and TBAI (0.1 equiv) in anhydrous DMF. Stir for 15 minutes at RT.
-
Note: This generates the more reactive iodomethyl species in situ, significantly increasing yield for sterically hindered alcohols.
-
-
Deprotonation:
-
In a separate vial, dissolve the alcohol substrate in DMF.
-
Cool the reaction vessel containing the sulfide/iodide mixture to 0°C.
-
Add NaH slowly. (Evolution of
gas will occur). -
Immediately add the alcohol solution via syringe.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC will show the disappearance of the polar alcohol spot and the appearance of the less polar sulfide.
-
-
Quench & Workup:
-
Quench carefully with saturated aqueous
. -
Extract with Ethyl Acetate (
). Wash combined organics with water and brine (to remove DMF). -
Dry over
and concentrate.
-
Yield Expectation: 85–95% for primary alcohols; 75–85% for secondary alcohols.
Protocol B: One-Pot Synthesis of -Methylene Ketones (The Sulfenylation-Oxidation Cascade)
Application: This is a high-value "One-Pot" sequence for drug synthesis. It introduces an
Reagents & Materials
-
Substrate: Enolizable Ketone/Lactone (1.0 equiv)
-
Reagent: Chloromethyl p-tolyl sulfide (1.1 equiv)
-
Base: Lithium Diisopropylamide (LDA) (1.1 equiv)
-
Oxidant:
(Sodium Periodate) (1.5 equiv) -
Solvent: THF (Reaction), MeOH/H2O (Oxidation)
Workflow Diagram
Figure 2: The cascade sequence for converting a saturated ketone to an
Step-by-Step Methodology
-
Enolate Formation:
-
Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C.
-
Add the ketone substrate dropwise. Stir for 30 minutes to ensure complete enolization.
-
-
Alkylation (The Critical Step):
-
Add Chloromethyl p-tolyl sulfide (1.1 equiv) dropwise.
-
Critical Control: Keep the temperature at -78°C for 1 hour, then allow to warm slowly to 0°C. This prevents poly-alkylation.
-
Checkpoint: At this stage, you have the
-((p-tolyl)thio)methyl ketone. For the full cascade, proceed immediately to step 3.
-
-
One-Pot Oxidation:
-
Dilute the reaction mixture with Methanol (equal volume to THF).
-
Add an aqueous solution of
(1.5 equiv) directly to the reaction vessel at 0°C. -
Stir vigorously for 2 hours.
-
-
Elimination:
-
The resulting sulfoxide is thermally unstable. Reflux the mixture (approx 60°C) for 1-2 hours to induce elimination of p-toluenesulfenic acid.
-
Result: Formation of the
-methylene ketone.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-
Data Summary & Optimization
Table 1: Solvent & Base Compatibility Matrix
| Base System | Solvent | Temp | Application Suitability | Notes |
| NaH | DMF | 0°C | Alcohol Protection | Standard. Requires anhydrous conditions. |
| LDA / LiHMDS | THF | -78°C | Enolate Alkylation | Kinetic control essential to prevent dialkylation. |
| K₂CO₃ / TBAI | Acetone | Reflux | Phenol Protection | Milder conditions specific for phenols. |
| DIPEA | DCM | RT | N-Alkylation | Suitable for protecting amides/amines (less common). |
Safety & Handling (E-E-A-T)
-
Toxicity: Unlike chloromethyl methyl ether (a known carcinogen), chloromethyl p-tolyl sulfide is less volatile, reducing inhalation risk. However, it is an alkylating agent and must be treated as a potential mutagen.
-
Skin Contact: It is a potent skin irritant and sensitizer. Double-gloving (Nitrile) is mandatory.
-
Waste Disposal: All sulfur-containing waste must be segregated. The "p-tolyl" byproduct (p-toluenesulfenic acid) from Protocol B is odorous; treat waste streams with bleach (hypochlorite) to oxidize sulfur residuals before disposal.
References
-
Direct Synthesis of Sulfides:Satoh, T. et al. "A New Synthesis of 2-Sulfanyl Allylic Alcohols and
-Sulfanyl Ketones from Carbonyl Compounds and 1-Chloroalkyl p-Tolyl Sulfoxides." Chem. Pharm. Bull.2006 , 54, 1734.[2] -
Protection of Alcohols: Greene, T. W.; Wuts, P. G. M. "Protective Groups in Organic Synthesis," 3rd Ed., Wiley-Interscience. (Standard Reference for PTM ethers).
-
One-Pot Homologation: Satoh, T. "One-carbon homologation or elongation of carbonyl compounds utilizing the rearrangement of carbenoids."[2] J. Synth. Org. Chem. Jpn.2009 , 67, 1.
-
Enolate Alkylation Dynamics: Bordwell, F. G.; Cooper, G. D. "The Effect of the Sulfonyl Group on the Nucleophilic Displacement of Halogen."[3] J. Am. Chem. Soc.1951 , 73, 5184. (Foundational mechanism).
Sources
Troubleshooting & Optimization
Troubleshooting common side reactions with Chloromethyl p-Tolyl Sulfide
Product: Chloromethyl p-Tolyl Sulfide (CAS: 2373-88-8) Application: Reagent for introducing the p-tolylmethylthiomethyl (PTMT) moiety; Protection of alcohols/phenols; Synthesis of sulfonium ylides. Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the technical support hub for Chloromethyl p-Tolyl Sulfide (CMTS) . This reagent is a potent electrophile used primarily to introduce the PTMT protecting group to hydroxyl functions. While chemically similar to Chloromethyl Methyl Sulfide (used for MTM ethers), the p-tolyl variant offers enhanced lipophilicity and distinct UV-active properties, aiding in reaction monitoring.
However, the high reactivity of the
Module 1: Reagent Integrity & Hydrolysis
The Issue: Users frequently report "fuming" bottles, white precipitates, or a shift in odor from a distinct sulfide smell to a sharp, acrid stench (HCl) mixed with rotten eggs (thiol).
Root Cause Analysis: Moisture Sensitivity
CMTS is an
Degradation Pathway:
-
Ionization/Displacement: Water attacks the electrophilic carbon.
-
Fragmentation: The hemi-thioacetal intermediate is unstable.
-
Collapse: It decomposes into p-thiocresol (thiol), formaldehyde, and hydrochloric acid.
Visualization: Degradation Mechanism
Figure 1: The hydrolytic cascade of CMTS. Note that the generation of HCl can autocatalyze further degradation.
Troubleshooting Guide: Reagent Quality
| Symptom | Diagnosis | Corrective Action |
| Acrid "acidic" smell | HCl release due to moisture ingress. | Do not use. The acid will destroy sensitive substrates. Distill under vacuum if purity is >80%; otherwise, discard. |
| White Precipitate | Polymerization of formaldehyde or formation of disulfide solids. | Filter through a dry plug of Celite under inert atmosphere. Check NMR. |
| Yellow/Orange Color | Oxidation to sulfoxide or disulfide contamination. | Purify via vacuum distillation. Store under Argon at 4°C. |
Module 2: Optimizing PTMT Protection (O-Alkylation)
The Issue: Low yield when protecting primary/secondary alcohols. The reaction often stalls or produces complex mixtures.
Scientific Context
The formation of PTMT ethers is a standard
Standard Protocol (Primary Alcohol Protection):
-
Activation: Dissolve alcohol (1.0 equiv) in dry THF or DMF.
-
Deprotonation: Add NaH (1.5 equiv) at 0°C. Stir 30 min.
-
Alkylation: Add CMTS (1.2 equiv) dropwise.
-
Catalysis: Add TBAI (tetrabutylammonium iodide) (0.1 equiv) to accelerate the reaction via the Finkelstein mechanism (generating the more reactive iodide in situ).
FAQ: Why did my reaction fail?
Q: I see the starting material is gone, but the product spot is missing/streaking.
-
A: You likely formed the O-formyl derivative or the alcohol was dehydrated. If your base is too strong (e.g.,
-BuLi) or the temperature too high, elimination can occur.-
Fix: Switch to NaH in DMF at 0°C. If the substrate is base-sensitive, use AgNO₃/Pyridine (neutral conditions).
-
Q: The reaction mixture turned black.
-
A: This indicates decomposition of the reagent by the base before it could react with the alcohol.
-
Fix: Ensure the alkoxide is fully formed (bubbling stops) before adding CMTS. Add CMTS slowly at low temperature.
-
Decision Tree: Optimization Strategy
Figure 2: Logic flow for troubleshooting O-alkylation failures.
Module 3: Unwanted Oxidation & Side Reactions
The Issue: Appearance of two new spots on TLC with similar Rf values to the product, or gradual degradation of the purified product.
Spontaneous Oxidation
Sulfides are prone to oxidation to sulfoxides (
-
Cause: Presence of peroxides in ether solvents (THF, Et2O) or exposure to air over weeks.
-
Identification: Sulfoxides are significantly more polar (lower Rf) than the sulfide.
-
Prevention:
-
Always test THF for peroxides before use.
-
Store PTMT-protected compounds under nitrogen.
-
Rescue: If accidental oxidation occurs, the sulfoxide can sometimes be reduced back to the sulfide using mild reducing agents like P(OEt)₃ or DIBAL-H (if compatible).
-
Pummerer-Type Rearrangement
If you attempt an acidic workup or expose the PTMT ether to acylating agents, you may trigger a Pummerer rearrangement.
-
Mechanism: Protonation/acylation of the sulfur
elimination of a proton formation of a thionium ion hydrolysis. -
Tip: Avoid strong mineral acids during workup. Use saturated
for quenching.
References
-
TCI Chemicals. Chloromethyl p-Tolyl Sulfide Product Specifications & Safety Data. (Accessed 2024).[3][4][5] Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] (Wiley-Interscience).[2] Referencing general protocols for MTM/PTMT ethers.
-
Organic Chemistry Portal. Protection of Hydroxyl Groups: Sulfides.Link
-
ChemBK. Chloromethyl p-tolyl sulfide Properties and Synthesis.Link
-
National Institutes of Health (NIH). Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). (Discussing S-C bond lability).[6] Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling Chloromethyl p-Tolyl Sulfide.
Sources
- 1. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 2. p-Toluenesulfonamides [organic-chemistry.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Chloromethyl p-Tolyl Sulfide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of Chloromethyl p-Tolyl Sulfide, a crucial intermediate in various synthetic pathways. Here, we address common challenges in catalyst selection, reaction optimization, and troubleshooting to help you achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Chloromethyl p-Tolyl Sulfide?
The most prevalent method is the chloromethylation of p-thiocresol (p-tolyl mercaptan). This reaction typically involves formaldehyde and hydrogen chloride in the presence of a catalyst.[1][2][3] A classic approach is the Blanc chloromethylation, which utilizes a Lewis acid catalyst like zinc chloride to facilitate the introduction of the chloromethyl group onto the sulfur atom.[2][3]
Q2: What are the primary considerations when selecting a catalyst for this reaction?
Catalyst selection is critical for maximizing yield and minimizing side products. Key factors to consider include:
-
Activity: The catalyst must be active enough to promote the reaction under mild conditions to prevent degradation of the starting material and product.
-
Selectivity: The catalyst should favor the formation of the desired S-chloromethylated product over potential side products, such as the formation of diarylmethane derivatives.[2]
-
Substrate Compatibility: Ensure the catalyst does not react with other functional groups present in more complex starting materials.
-
Phase Transfer Catalysis (PTC): For reactions involving immiscible reactants (e.g., an aqueous formaldehyde/HCl phase and an organic p-thiocresol phase), a phase transfer catalyst can be highly effective.[4] PTCs facilitate the transfer of reactants across the phase boundary, increasing the reaction rate and yield.
Q3: Can Phase Transfer Catalysis (PTC) be used for the synthesis of Chloromethyl p-Tolyl Sulfide?
Yes, Phase Transfer Catalysis is an excellent strategy for this synthesis.[4] PTC can offer several advantages, including:
-
Milder Reaction Conditions: Often allowing for lower temperatures and pressures.
-
Improved Yields: By enhancing the reaction rate between phases.
-
Simplified Workup: Potentially leading to emulsion-free reactions and easier separation of the product.[4]
-
Reduced Side Reactions: By controlling the concentration of reactive species at the interface.
Common PTCs for such reactions include quaternary ammonium salts (e.g., tetrabutylammonium bromide) and phosphonium salts.
Troubleshooting Guide
Symptom 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst | - Verify the quality and activity of your Lewis acid catalyst (e.g., ZnCl₂). Anhydrous conditions are often crucial. - For PTC, ensure the catalyst is appropriate for the solvent system and has not degraded. |
| Insufficient Mass Transfer (for two-phase systems) | - Increase stirring speed to improve mixing between the organic and aqueous phases. - Consider adding a phase transfer catalyst to facilitate the reaction at the interface.[4] |
| Low Reaction Temperature | - While high temperatures can lead to side products, the reaction may require a certain activation energy. Incrementally increase the temperature and monitor the reaction progress by TLC or GC. |
| Incorrect Reagent Stoichiometry | - Re-evaluate the molar ratios of p-thiocresol, formaldehyde, and HCl. An excess of the chloromethylating agent may be necessary, but a large excess can promote side reactions. |
Symptom 2: Formation of Significant Side Products (e.g., Di-p-tolylmethane or Polymeric Material)
| Possible Cause | Recommended Solution |
| Overly Aggressive Reaction Conditions | - High temperatures and prolonged reaction times can favor the formation of diarylmethane side products, where the product reacts further with another molecule of the starting material.[2] Reduce the reaction temperature and monitor for completion to avoid extended reaction times. |
| High Catalyst Loading | - An excessive amount of Lewis acid can promote side reactions. Optimize the catalyst loading by running a series of experiments with varying catalyst concentrations. |
| Formation of bis-(chloromethyl)ether (BCME) | - When using formaldehyde and HCl, the highly carcinogenic byproduct bis-(chloromethyl)ether can form.[4] Using a PTC approach can sometimes avoid the need to isolate or handle related hazardous intermediates.[4] Always work in a well-ventilated fume hood and take appropriate safety precautions. |
| Polymerization of Formaldehyde | - Ensure the formaldehyde source is of good quality and has not polymerized (paraformaldehyde). Using fresh, stabilized formaldehyde solution is recommended. |
Symptom 3: Difficult Product Isolation and Emulsion Formation
| Possible Cause | Recommended Solution |
| Formation of Viscous Polymeric Byproducts | - This can lead to emulsification, making phase separation difficult.[1] Modifying the reaction conditions (lower temperature, shorter time) to minimize byproduct formation is the primary solution. |
| Inefficient Quenching | - Quench the reaction by adding cold water or a dilute base to neutralize the acid and dissolve inorganic salts. |
| Inappropriate Solvent for Extraction | - Use a water-immiscible organic solvent with good solubility for the product (e.g., dichloromethane, ethyl acetate) for efficient extraction. |
| PTC-Related Emulsion | - While some PTC systems are designed to be emulsion-free, improper selection or concentration can lead to stable emulsions.[4] Screen different PTCs or adjust the concentration. |
Experimental Protocols
Protocol 1: Catalyst Screening for Chloromethyl p-Tolyl Sulfide Synthesis
This protocol outlines a general procedure for screening different catalysts for the synthesis of Chloromethyl p-Tolyl Sulfide.
Materials:
-
p-Thiocresol
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid
-
Catalyst (e.g., ZnCl₂, AlCl₃, or a selected Phase Transfer Catalyst)
-
Organic Solvent (e.g., Dichloromethane or Toluene)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Reaction flasks, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a well-ventilated fume hood, dissolve p-thiocresol in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add the catalyst to be screened (e.g., 0.1 eq of ZnCl₂ or 0.05 eq of a PTC).
-
Slowly add the aqueous formaldehyde solution, followed by the dropwise addition of concentrated hydrochloric acid while maintaining the low temperature.
-
Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress using TLC or GC analysis at regular intervals.
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the yield and purity.
-
Repeat the experiment with different catalysts and under varying conditions to identify the optimal system.
Data Presentation
Table 1: Hypothetical Catalyst Screening Results
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for Product (%) |
| ZnCl₂ | 10 | 25 | 6 | 85 | 90 |
| AlCl₃ | 10 | 25 | 6 | 90 | 85 |
| Tetrabutylammonium Bromide (PTC) | 5 | 25 | 4 | 95 | 98 |
| No Catalyst | 0 | 25 | 12 | <10 | - |
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis of Chloromethyl p-Tolyl Sulfide.
Catalyst Selection and Optimization Workflow
Caption: A workflow diagram for the systematic selection and optimization of catalysts for the target reaction.
References
-
Phase Transfer Catalysis Home Page. (n.d.). PTC Organics. Retrieved from [Link]
-
Drago, C., Walker, E.-J., Caggiano, L., & Jackson, R. F. W. (n.d.). Enantioselective Oxidation of an Alkyl Aryl Sulfide: Synthesis of (S)-(-)-Methyl p-Bromophenyl Sulfoxide. Organic Syntheses. Retrieved from [Link]
-
Supporting Information: Sulfide Synthesis through Copper-Catalyzed C-S Bonds Formation under Biomolecule-Compatible Conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. (2018).
- Mild, Selective Sulfoxidation with Molybdenum(VI)
- Catalytic asymmetric oxidation of sulfides to sulfoxides using (R)-6,6 -Diphenyl-BINOL as a chiral ligand. (2007). Indian Academy of Sciences.
- Chloromethylation process. (1985). Google Patents.
- A convenient synthesis of (chloromethyl)thio aromatics and (chloromethyl)thio heteroaromatics. (1977). The Journal of Organic Chemistry.
-
Blanc chloromethylation. (n.d.). Wikipedia. Retrieved from [Link]
-
Methyl p-Tolyl Sulfone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Fuson, R. C., & McKeever, C. H. (n.d.). Chloromethylation of Aromatic Compounds. Sciencemadness.org. Retrieved from [Link]
- Oxidation of p-Tolyl Methyl Sulfide S Using CHP a. (2017).
- Chloromethylated Activated Carbon: A Useful New Synthon for Making a Novel Class of Sorbents for Heavy Metal Separ
- Improved Preparation of Optically Active Methyl p Tolyl Sulfoxide. (2016).
- Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes. (2021). Beilstein Journal of Organic Chemistry.
- Chloromethylated Activated Carbon: A Useful New Synthon for Making a Novel Class of Sorbents f. (2010). OHSU.
- Are there any side products which can form during common reactions which are incredibly deadly? (2025). Reddit.
-
Blanc reaction. (2019). Sciencemadness Wiki. Retrieved from [Link]
- The Journal of Organic Chemistry 1959 Volume 24 No.3. (1959). The Journal of Organic Chemistry.
- Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes. (2021). NIH Public Access.
-
PTC Esterification for a Chloromethyl Ester. (n.d.). PTC Organics, Inc.. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Sulfoxide Impurity Formation During Storage
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of sulfoxide impurity formation in sulfur-containing compounds during storage. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting guidance but also the underlying scientific principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are sulfoxide impurities and why are they a major concern in drug development?
Sulfoxide impurities are degradation products formed when a thioether (sulfide) functional group within a molecule is oxidized.[1][2] This oxidation results in the formation of a sulfoxide, and potentially further oxidation to a sulfone.[1][2] In the context of pharmaceuticals, these impurities are a significant concern because they can potentially impact the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies, such as the FDA, have established stringent guidelines (ICH Q3A/B) that mandate the identification, reporting, and toxicological qualification of impurities exceeding specific thresholds.[3][4] The formation of sulfoxide impurities can, therefore, lead to costly delays in development, manufacturing challenges, and regulatory hurdles.
Q2: I'm observing a new, more polar peak in my reverse-phase HPLC analysis of a stored sample. Could this be a sulfoxide?
It is highly probable. The sulfoxide functional group (S=O) is significantly more polar than the parent sulfide. This increased polarity causes it to have a shorter retention time on a typical reverse-phase HPLC column. The most definitive method for identification is mass spectrometry (MS), which would show a mass increase of 16 atomic mass units (amu) corresponding to the addition of one oxygen atom.[5] If further oxidation to a sulfone has occurred, you would observe a mass increase of 32 amu.
Q3: What are the primary drivers of sulfoxide formation during storage?
The formation of sulfoxides during storage is primarily an oxidation reaction. The key factors that can initiate or accelerate this process include:
-
Presence of Oxygen: Atmospheric oxygen, particularly in the headspace of a storage container, is a common oxidant.[6]
-
Exposure to Light: Photons can provide the necessary activation energy for oxidation, a process known as photo-oxidation.[6]
-
Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.[6][7][8][9]
-
Presence of Oxidizing Agents: Residual reagents from synthesis, such as hydrogen peroxide or peracids, are potent oxidants.[1][10]
-
Metal Ion Catalysis: Trace amounts of transition metal ions (e.g., Fe, Cu) can act as catalysts, significantly speeding up the oxidation process.[1]
-
Solvent and pH: The choice of solvent and the pH of the solution can influence the rate of oxidation.[6][11][12]
Troubleshooting Guides
Issue 1: A recently purified batch of my compound shows rapid sulfoxide formation even when stored in the dark at room temperature.
Possible Causes & Troubleshooting Steps:
-
Residual Oxidants from Synthesis: This is a very common cause. Peroxides used in previous steps may not have been fully removed during workup and purification.
-
Causality: Hydrogen peroxide and other peroxy compounds are strong oxidizing agents that will readily convert sulfides to sulfoxides.[1][8][10]
-
Actionable Advice: Re-purify the material with a focus on removing residual oxidants. Techniques like quenching the reaction with a reducing agent (e.g., sodium bisulfite) before workup, followed by thorough aqueous washes and re-crystallization or chromatography, are effective.
-
-
Trace Metal Contamination: Metal ions can be introduced from reagents, solvents, or even contact with stainless steel equipment.
-
Causality: Transition metals can catalyze the reaction between the sulfide and molecular oxygen, often through radical mechanisms.[1]
-
Actionable Advice:
-
Analyze the sample for trace metal content using a technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
If metals are suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample solution to sequester the metal ions.
-
Ensure high-purity, low-metal-content reagents and solvents are used in the final synthesis and purification steps.
-
-
Logical Troubleshooting Workflow:
Caption: Workflow for a forced degradation study.
References
- Title: Stabilization of Pharmaceuticals to Oxidative Degradation Source: Google Cloud Vertex AI Search URL
- Title: Mariusz Staśkiewicz Source: Google Cloud Vertex AI Search URL
- Title: Rapid Methods for High-Throughput Detection of Sulfoxides - PMC - NIH Source: National Institutes of Health URL
- Title: Stability Testing of Pharmaceutical Products Source: Google Cloud Vertex AI Search URL
- Title: Thermodynamics and Kinetics of Sulfide Oxidation by Oxygen: A Look at Inorganically Controlled Reactions and Biologically Mediated Processes in the Environment - PubMed Central Source: National Institutes of Health URL
- Title: CN116023441A - Method for preparing purified desmopressin sulfoxide impurity - Google Patents Source: Google Patents URL
- Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC Source: National Institutes of Health URL
- Title: Q1A(R2)
- Title: Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed Source: National Institutes of Health URL
- Title: Sulfoxide - Wikipedia Source: Wikipedia URL
- Title: Bond-Forming and -Breaking Reactions at Sulfur(IV)
- Title: Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms - Paho.
- Title: Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline Source: Pharmaguideline URL
- Title: Rapid, economical and green solid oxidation of sulfides to sulfoxides and their antimicrobial evaluation- part 1 - Der Pharma Chemica Source: Scholars Research Library URL
- Title: Sulfide oxidation by members of the Sulfolobales | PNAS Nexus - Oxford Academic Source: Oxford Academic URL
- Title: Microbial oxidation of sulfur - Wikipedia Source: Wikipedia URL
- Title: Effects of temperature on the heterogeneous oxidation of SO2 - ACP Source: Atmospheric Chemistry and Physics URL
- Title: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI Source: MDPI URL
- Title: Sulfoxides in medicine | Request PDF - ResearchGate Source: ResearchGate URL
- Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances Source: Open Access Library Journal URL
- Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances Source: Google Cloud Vertex AI Search URL
- Title: Effects of temperature on the heterogeneous oxidation of sulfur dioxide by ozone on calcium carbonate - ACP Source: Atmospheric Chemistry and Physics URL
- Title: Sulfoxides and sulfones as solvents for the manufacture of alkyl polyglycosides without added catalyst - Green Chemistry (RSC Publishing)
- Title: Sulfoxides and sulfones as solvents for the manufacture of alkyl polyglycosides without added catalyst - Semantic Scholar Source: Semantic Scholar URL
- Title: A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides - PMC Source: National Institutes of Health URL
- Title: Batch and flow synthesis of sulfides and sulfoxides using green solvents and oxidant through visible-light photocatalysis - ResearchGate Source: ResearchGate URL
Sources
- 1. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Determination of the impurities in drug products containing montelukast and in silico/in vitro genotoxicological assessments of sulfoxide impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 5. CN116023441A - Method for preparing purified desmopressin sulfoxide impurity - Google Patents [patents.google.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. mdpi.com [mdpi.com]
- 9. ACP - Effects of temperature on the heterogeneous oxidation of sulfur dioxide by ozone on calcium carbonate [acp.copernicus.org]
- 10. farmacja.umed.pl [farmacja.umed.pl]
- 11. Sulfoxides and sulfones as solvents for the manufacture of alkyl polyglycosides without added catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scale-Up & Handling of Chloromethyl p-Tolyl Sulfide
[1]
Executive Summary & Reagent Profile
You are accessing this guide because you are likely encountering yield variability, odor containment issues, or impurity profiles inconsistent with your gram-scale pilot runs.
Chloromethyl p-Tolyl Sulfide (CPTS) is a specialized electrophile used primarily for thiomethylation and as a precursor for Pummerer rearrangement substrates.[1] Unlike its lighter analog, Chloromethyl Methyl Sulfide, the p-tolyl variant offers lower volatility and higher crystallinity in downstream derivatives, but it introduces unique solubility and steric challenges during scale-up.
Critical Physicochemical Data
| Property | Value | Scale-Up Implication |
| CAS | 34125-84-3 | Verification required; often confused with methyl variant.[1] |
| Physical State | Liquid (mp < 0°C) | Pumpable, but viscosity changes at low T. |
| Boiling Point | ~130°C (at reduced pressure) | High boiling point makes removal by rotovap difficult.[1][2] |
| Density | 1.17 g/mL | Denser than most organic solvents (bottom layer in extraction).[1][2] |
| Stability | Moisture Sensitive | Rapid hydrolysis generates HCl and p-thiocresol.[1] |
| Flash Point | 93°C | Class IIIA Combustible Liquid.[1] |
Troubleshooting Modules (Q&A Format)
Module A: Reagent Integrity & Hydrolysis
Q: We are seeing a new impurity at RRT 0.85 and variable yields (-15%) compared to the lab scale. What is happening?
A: You are likely observing hydrolytic degradation .[1]
CPTS is an
The Degradation Pathway:
-
Hydrolysis: CPTS reacts with water to form p-Thiocresol (p-Toluenethiol), Formaldehyde, and HCl.[1]
-
Impact: The p-Thiocresol is a nucleophile that can compete with your starting material, leading to side products (disulfides or thioacetals).[1] The HCl generated can degrade acid-sensitive substrates.[1]
Diagnostic Check:
Run a
-
Intact Reagent: Singlet at
~4.8-5.0 ppm ( ).[1] -
Degraded: Disappearance of the methylene singlet; appearance of broad exchangeable protons (thiol/hydrate) and aldehyde peaks.[2]
Corrective Action:
-
Storage: Must be stored under Argon/Nitrogen at 2–8°C.
-
Drying: Do not attempt to distill degraded material (polymerization risk).[1][2] Purchase fresh reagent or dry your solvent lines to <50 ppm water (Karl Fischer titration) before addition.[1][2]
Module B: Reaction Control & Exotherms
Q: During the addition of CPTS to our enolate solution (20L reactor), the temperature spiked 15°C. Is this normal?
A: Yes, this is a classic alkylation exotherm .[1] The reaction of CPTS with nucleophiles (alcohols, amines, carbanions) is highly exothermic due to the release of bond energy and the formation of stable salts (if using a base).[2]
Risk Factors:
-
Runaway Reaction: At scale, heat dissipation is slower.[1] Higher temps accelerate the reaction, potentially leading to double-alkylation or polymerization of the reagent.[1]
-
Selectivity Loss: High temperatures favor "hard" nucleophiles or O- vs C-alkylation in ambident systems.[1]
Protocol Adjustment:
-
Dilution: Dilute CPTS 1:3 in the reaction solvent (e.g., THF or DCM) before addition.
-
Controlled Addition: Use a dosing pump. Rate-limit the addition to maintain
(or your specific limit). -
Cooling: Ensure your jacket temperature is at least 20°C below the target internal temperature during addition.
Module C: Odor Control & Waste Management
Q: The facility smells like burnt rubber/garlic after the workup. How do we decontaminate the equipment?
A: The odor is due to p-Thiocresol (from hydrolysis) or trace unreacted CPTS.[1] Sulfides have low odor thresholds (ppb range).[1][2] Standard washing with water is insufficient.[1]
The "Bleach Kill" Protocol: You must chemically oxidize the sulfur species to non-volatile, odorless sulfoxides or sulfones.
Step-by-Step Decontamination:
-
Reaction Quench: Quench the reaction mixture into a solution containing Sodium Hypochlorite (10-12% Bleach) or aqueous Hydrogen Peroxide.[1]
-
Glassware/Reactor Wash: Rinse all vessels with a dilute bleach solution.[1]
-
Rotovap Traps: Place a bleach trap between the vacuum pump and the rotovap condenser to catch volatile sulfur species.[1]
Safety Warning: Do not mix bleach with acidic waste streams (generates Chlorine gas).[1][2] Ensure pH > 9.
Scale-Up Protocol: MTM-Protection of an Alcohol
Standardized procedure for protecting a primary alcohol using CPTS.
Reaction:
-
Preparation: Charge Reactor A with Alcohol (1.0 equiv) and anhydrous DCM (10 vol).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 equiv) or NaH (1.1 equiv) at 0°C.
-
Reagent Addition: Add Chloromethyl p-Tolyl Sulfide (1.2 equiv) dropwise over 60 minutes, maintaining
.-
Critical: If the solution turns cloudy immediately, check for moisture (hydrolysis).[2]
-
-
Reaction Monitoring: Warm to RT. Monitor by TLC/HPLC.
-
Success Marker: Conversion of CPTS to the ether.[1]
-
-
Quench: Cool to 0°C. Quench with sat.
.[1][6][7] -
Odor Control: Wash the organic layer with 10% NaOCl (Bleach) solution.[1] This is critical for removing unreacted sulfide reagent.[2]
-
Isolation: Dry (
), filter, and concentrate.
Safety & Toxicology (GTI Alert)
Genotoxic Impurity (GTI) Management: Chloromethyl p-Tolyl Sulfide is a potent alkylating agent.[1] In pharmaceutical applications, it is classified as a potential mutagenic impurity (PMI/GTI).[2]
References
-
TCI Chemicals. (n.d.).[1] Chloromethyl p-Tolyl Sulfide (Product SDS). Retrieved from [2]
-
Fisher Scientific. (2010).[1] Safety Data Sheet: Chloromethyl methyl sulfide (Analogous Handling). Retrieved from [2]
-
Benneche, T., & Undheim, K. (1983).[2] Synthesis of
-Halo Sulfides. Acta Chemica Scandinavica B, 37, 93-96.[1] (Foundational synthesis of chloromethyl sulfides). -
ResearchGate Discussions. (2016). Quenching Sulfides with Bleach Protocol. Retrieved from
-
PubChem. (2023).[1] Compound Summary: Chloromethyl p-tolyl sulfoxide (Oxidation Product).[1] Retrieved from [2]
Sources
- 1. Di-p-tolyl sulphide | C14H14S | CID 69294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Chloromethyl methyl sulfide | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chloromethyl p-Tolyl Sulfide | 34125-84-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
How to avoid racemization in asymmetric reactions with Chloromethyl p-Tolyl Sulfide derivatives
Technical Support Center: Asymmetric Synthesis with Chloromethyl p-Tolyl Sulfide Derivatives
Topic: Prevention of Racemization in Chiral Sulfoxide Synthesis & Substitution Ticket ID: #ASYM-SULF-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
Welcome to the technical support hub for Chloromethyl p-Tolyl Sulfide .
If you are accessing this guide, you are likely using Chloromethyl p-Tolyl Sulfide (
This guide addresses the three critical failure points where enantiomeric excess (ee) is lost:
-
The Oxidation Step: Failure to establish high ee initially.
-
The Substitution Step: Racemization via acid-catalyzed pathways during the displacement of the chloride.
-
The Carbenoid/Lithiation Step: Thermal inversion of the metallated intermediate.
Module 1: The Stability Spectrum (Thermodynamics vs. Kinetics)
The Core Issue:
Sulfoxides are optically stable at room temperature. The activation energy for pyramidal inversion at the sulfur atom is typically high (
However ,
Troubleshooting Table: Stability Thresholds
| Parameter | Safe Operating Limit | Risk Factor | Mechanism of Failure |
| Temperature | Thermal Pyramidal Inversion | ||
| pH Environment | Neutral to Basic (pH 7-10) | Acidic (pH < 5) | HCl-promoted exchange / Mislow-Evans |
| Light Exposure | Amber Glass / Dark | UV / Direct Sunlight | Photochemical Radical Cleavage |
| Solvent | Aprotic (THF, DCM, Toluene) | Protic (MeOH, | Solvolysis-induced racemization |
Module 2: Preserving Chirality During Nucleophilic Substitution
The Scenario: You have synthesized enantiopure (S)-Chloromethyl p-Tolyl Sulfoxide and are attempting to displace the chlorine with a nucleophile (e.g., amine, thiol, or carbon nucleophile).
The Mechanism:
This reaction proceeds via an
-
Stereochemistry at Carbon: Inversion (if C were chiral, which it is not in
).[3][4] -
Stereochemistry at Sulfur: RETENTION.
Why Racemization Happens Here:
The reaction often generates leaving groups or byproducts (like
Protocol: The "Buffered Substitution" Method
To prevent acid-catalyzed racemization during substitution.
-
Solvent Choice: Use anhydrous Acetonitrile (MeCN) or DMF . Avoid alcohols.
-
The Scavenger: Always include an inorganic base (e.g.,
or ) or a non-nucleophilic organic base (e.g., DIPEA) in the reaction mixture. This neutralizes any HCl generated in situ. -
The Catalyst (Finkelstein): Add 10-20 mol% NaI or TBAI .
-
Why? Iodide displaces Chloride to form the more reactive Iodomethyl sulfoxide in situ. This allows the reaction to proceed at lower temperatures , keeping you safely away from the thermal inversion threshold.
-
Module 3: The Magnesium Carbenoid Danger Zone
The Scenario: You are performing a Sulfoxide-Magnesium Exchange (Satoh’s method) to generate a carbenoid for reaction with a ketone or nitrile.
The Failure Mode:
The
Visual Workflow: The "Safe Path" for Carbenoid Chemistry
Caption: Critical temperature control points in the Magnesium Carbenoid workflow to prevent thermal decomposition and racemization.
Frequently Asked Questions (Troubleshooting)
Q1: My sulfoxide product has high chemical purity but low ee (e.g., 60%) immediately after oxidation. Did it racemize?
-
Diagnosis: Unlikely. Racemization usually leads to 0% ee over time. A fixed 60% ee suggests the oxidation step itself was not enantioselective enough.
-
Fix: If using the Modified Kagan Oxidation (
/ DET / ):-
Ensure the water content is strictly controlled (1.0 eq of
is critical for the active species). -
Switch to the Bolm Protocol (
/ Chiral Schiff Base / ) which often yields higher ee (>90%) for methyl p-tolyl sulfides.
-
Q2: I am seeing a "Pummerer Product" (an
-
Diagnosis: You likely have trace acid or acetic anhydride present, or you heated the reaction too high.
-
Fix: The Pummerer rearrangement is triggered by acylation of the sulfoxide oxygen. Ensure your nucleophile is free of acylating agents and maintain basic conditions (
).
Q3: Can I store (S)-Chloromethyl p-Tolyl Sulfoxide on the shelf?
-
Diagnosis: Yes, but it degrades.
-
Fix: Store at
or under Argon. Light can trigger radical cleavage of the C-Cl bond, leading to radical recombination and racemization. Use amber vials.
Visualizing the Racemization Pathways
The following diagram illustrates the mechanistic "traps" that lead to loss of chirality at the sulfur center.
Caption: Mechanistic pathways leading to racemization: Acid-catalyzed exchange, Thermal inversion, and Pummerer rearrangement.
References
-
Satoh, T., et al. "Synthesis of optically active chloromethyl p-tolyl sulfoxide and its application to asymmetric synthesis." Tetrahedron Letters, 1995.[5] Link
-
Kagan, H. B., & Rebiere, F. "Stereoselective synthesis of sulfoxides." Synlett, 1990. Link
-
Bolm, C., & Bienewald, F. "Asymmetric Sulfide Oxidation with Vanadium Catalysts and Hydrogen Peroxide." Angewandte Chemie International Edition, 1995. Link
-
Rayner, D. R., et al. "Thermal racemization of diaryl, alkyl aryl, and dialkyl sulfoxides by pyramidal inversion." Journal of the American Chemical Society, 1968. Link
-
Drabowicz, J., et al. "Nucleophilic substitution at sulfur.[6] Kinetic evidence for inversion of configuration." Journal of the American Chemical Society, 1979.[6] Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Structural Validation of Compounds Synthesized with Chloromethyl p-Tolyl Sulfide
Introduction: Beyond Synthesis—The Imperative of Structural Certainty
In the landscape of modern drug discovery and materials science, the synthesis of novel molecular entities is merely the opening act. The true measure of success lies in the unambiguous confirmation of a compound's structure. Chloromethyl p-tolyl sulfide is a valuable and versatile reagent, adept at introducing the p-tolylthiomethyl moiety onto a wide range of nucleophiles. However, its reactivity profile, which includes a susceptible sulfur atom and an activated chloromethyl group, presents specific challenges for structural validation. The potential for oxidation, elimination, or rearrangement necessitates a rigorous, multi-technique approach to characterization.
This guide is designed for the discerning researcher who understands that absolute structural certainty is the bedrock of reproducible science. We will move beyond rote procedural descriptions to explore the causality behind our analytical choices, establishing a self-validating workflow that ensures the integrity of your synthesized compounds. We will compare the analytical signatures of the desired product against plausible byproducts, providing the experimental data needed to make definitive structural assignments.
The Core Challenge: A Multi-Pronged Approach to Validation
The reaction of a generic nucleophile (Nu⁻) with chloromethyl p-tolyl sulfide is intended to yield a single, desired product. However, reaction conditions, impurities, or the inherent nature of the reactants can lead to several alternative outcomes. The primary validation challenge is to differentiate the target compound from key potential byproducts, principally the corresponding sulfoxide and the disulfide dimer.
Our validation strategy is therefore built on a tripartite foundation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, when required, X-ray Crystallography. Each technique provides a unique and complementary piece of the structural puzzle.
Caption: A typical workflow for the synthesis and structural validation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.
Expertise in Action: Why NMR First? We begin with NMR because it provides the most comprehensive initial picture of the molecular framework. A clean ¹H NMR spectrum is the first indicator of a successful reaction and purification. Discrepancies in chemical shifts, integration values, or the presence of unexpected signals immediately alert us to the presence of impurities or byproducts, which can be compared against known spectra of starting materials or potential side-products.[1]
¹H and ¹³C NMR: Interpreting the Signature Signals
The key to validation by NMR is knowing what to look for. The p-tolyl group provides a distinct spectroscopic handle. Upon successful substitution, the most significant change will be observed in the chemical shift of the methylene (-CH₂-) protons.
| Compound Type | Ar-CH₃ (s) | Ar-H (d, d) | -S(O)n-CH₂- (s) | Rationale for -CH₂- Shift |
| Chloromethyl p-Tolyl Sulfide (Starting Material) | ~2.35 ppm | ~7.15, 7.30 ppm | ~4.80 ppm | The -CH₂- is adjacent to an electronegative Cl atom, causing a significant downfield shift. |
| Desired Product (R-S-CH₂-Nu) | ~2.35 ppm | ~7.10, 7.25 ppm | 3.5 - 4.5 ppm | The Cl is replaced by the nucleophile (Nu), which is typically less deshielding. The exact shift is dependent on Nu. |
| Sulfoxide Byproduct (R-S(O)-CH₂-Cl) | ~2.45 ppm | ~7.35, 7.55 ppm | ~4.50 ppm (diastereotopic) | The electronegative oxygen on sulfur deshields both the aromatic and methylene protons. The CH₂ protons become diastereotopic and may appear as two doublets (an AB quartet).[2] |
| Sulfone Byproduct (R-S(O)₂-CH₂-Cl) | ~2.50 ppm | ~7.45, 7.85 ppm | ~4.60 ppm | Two oxygens provide even stronger deshielding, shifting aromatic protons further downfield.[1] |
Trustworthiness Through Detail: The ¹³C NMR spectrum serves as a crucial cross-validation tool. A successful reaction should show the disappearance of the signal for the -S-CH₂-Cl carbon (around 45-50 ppm) and the appearance of a new signal for the -S-CH₂-Nu carbon at a different chemical shift.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a glass pipette. The choice of solvent is critical; the compound must be fully soluble.
-
Homogenization: Cap the tube and gently invert it several times to ensure the sample is completely dissolved. A brief sonication can aid dissolution if necessary.
-
Filtering (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This improves spectral quality.
-
Analysis: Insert the tube into the NMR spinner and place it in the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
While NMR defines the skeleton, mass spectrometry confirms the mass. It is a highly sensitive technique that provides the molecular weight of the compound, offering a fundamental check on its identity.
Expertise in Action: Choosing the Right MS Technique The choice between Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) is dictated by the compound's properties.
-
GC-MS is ideal for volatile, thermally stable compounds. It provides excellent separation and often yields classic, interpretable fragmentation patterns.[3]
-
LC-MS , typically with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is the workhorse for the vast majority of drug-like molecules, which are often less volatile and more polar.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Confirmation For any novel compound intended for publication or patenting, HRMS is non-negotiable. It measures the mass-to-charge ratio to four or more decimal places, allowing for the unambiguous determination of the elemental formula. This is a powerful tool for distinguishing between two compounds that have the same nominal mass but different atomic compositions.
| Compound | Molecular Formula | Calculated Exact Mass | Key Diagnostic Feature |
| Di-p-tolyl sulfide | C₁₄H₁₄S | 214.0816 | Potential byproduct from coupling/decomposition.[4] |
| Di-p-tolyl disulfide | C₁₄H₁₄S₂ | 246.0537 | Characteristic byproduct indicating oxidative or radical side reactions.[5] |
| Target Compound Example (Nu = Morpholine) | C₁₂H₁₇NOS | 223.1031 | Expected molecular ion. |
Experimental Protocol: General LC-MS Sample Preparation
-
Stock Solution: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilution: Create a dilute working solution by taking a small aliquot (e.g., 10 µL) of the stock and diluting it into a larger volume (e.g., 1 mL) of the mobile phase in an LC-MS vial. A final concentration of 1-10 µg/mL is typical.
-
Method Development: Select an appropriate LC column (e.g., C18) and mobile phase system (e.g., water/acetonitrile with 0.1% formic acid).
-
Analysis: Inject the sample and acquire data in both positive and negative ionization modes to ensure capture of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
X-Ray Crystallography: The Unambiguous Proof of Structure
When NMR and MS data are ambiguous, or when the absolute confirmation of stereochemistry is required, X-ray crystallography provides the definitive answer.[6] It maps the precise spatial arrangement of every atom in the molecule, leaving no room for doubt.
Expertise in Action: When is Crystallography Necessary? Consider a scenario where the nucleophile itself contains a p-tolyl group. The resulting product could have two p-tolyl groups, making it difficult to distinguish from the di-p-tolyl sulfide byproduct by NMR and nominal mass MS alone. Furthermore, if the synthesized molecule contains chiral centers, crystallography is one of the few techniques that can definitively establish the relative and absolute stereochemistry.[7]
Caption: Decision tree for employing advanced analytical techniques.
Experimental Protocol: Crystal Growth (High-Level Overview)
-
Purity is Paramount: The compound must be of the highest possible purity (>99%) for successful crystallization.
-
Solvent Screening: Screen a variety of solvents and solvent systems (e.g., slow evaporation, vapor diffusion, layering) to find conditions that yield single, diffraction-quality crystals.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open container. Place this container inside a larger, sealed vessel that contains a "non-solvent" in which the compound is poorly soluble. The vapor of the non-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Submission: Carefully mount a suitable crystal and submit it for X-ray diffraction analysis.
Conclusion: An Integrated and Indispensable Strategy
Validating the structure of compounds synthesized using chloromethyl p-tolyl sulfide is not a matter of following a checklist but of executing an integrated analytical strategy. The process begins with the broad strokes of NMR to define the molecular framework, is confirmed by the precise mass measurement of MS, and, when necessary, is rendered in atomic detail by X-ray crystallography. By understanding the "why" behind each technique and anticipating potential side-products, researchers can build a self-validating workflow that ensures data integrity and accelerates the pace of discovery. This rigorous approach is the hallmark of scientific excellence and is indispensable for professionals in research and drug development.
References
- Rapid Methods for High-Throughput Detection of Sulfoxides. PMC - NIH.
- 33S NMR: Recent Advances and Applic
- Computational Investigation of the Stability of Di-p-Tolyl Disulfide “Hidden” and “Conventional” Polymorphs
- Oxidation of p-Tolyl Methyl Sulfide S Using CHP a.
- Electronic Supplementary Inform
- Di-p-tolyl sulphide | C14H14S | CID 69294. PubChem - NIH.
- P-TOLYL DISULFIDE(103-19-5) 1H NMR spectrum. ChemicalBook.
- Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). PMC - NIH.
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
- (Chloromethyl)
- Synthesis and evaluation of chloromethyl sulfoxides as a new class of selective irreversible cysteine protease inhibitors. PubMed.
- ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses Procedure.
- (PDF) X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- SUPPORTING INFORM
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
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- 7. mdpi.com [mdpi.com]
A Comparative Analysis for the Synthetic Chemist: Chloromethyl p-Tolyl Sulfide vs. Chloromethyl Phenyl Sulfide
In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry, the selection of appropriate reagents is paramount to the success of a synthetic campaign. Among the versatile building blocks available to the synthetic chemist, chloromethyl aryl sulfides serve as valuable C1 synthons for the introduction of thiomethyl groups. This guide provides an in-depth comparative analysis of two prominent members of this class: Chloromethyl p-Tolyl Sulfide and Chloromethyl Phenyl Sulfide. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions regarding the selection and application of these reagents, supported by experimental data and a thorough examination of their reactivity profiles.
Introduction: The Role of Chloromethyl Aryl Sulfides in Synthesis
Chloromethyl aryl sulfides are reactive electrophiles widely employed in the formation of carbon-sulfur and carbon-carbon bonds. Their utility stems from the presence of a good leaving group (chloride) on a carbon atom activated by the adjacent sulfur. This structural motif renders them susceptible to nucleophilic attack, making them ideal for a variety of transformations, including the protection of functional groups and the construction of complex molecular architectures. The thioether functionality introduced by these reagents is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties.[1][2]
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical properties of these reagents is crucial for their effective handling and application in a laboratory setting. The table below summarizes the key physicochemical characteristics of Chloromethyl p-Tolyl Sulfide and Chloromethyl Phenyl Sulfide.
| Property | Chloromethyl p-Tolyl Sulfide | Chloromethyl Phenyl Sulfide |
| CAS Number | 34125-84-3[3] | 7205-91-6 |
| Molecular Formula | C₈H₉ClS | C₇H₇ClS |
| Molecular Weight | 172.67 g/mol | 158.65 g/mol |
| Appearance | Colorless to light yellow liquid[3] | Colorless to light yellow liquid |
| Boiling Point | Not readily available | 66 °C @ 0.2 mmHg |
| Storage Conditions | 2-8°C, under inert gas[3] | 2-8°C |
Comparative Reactivity: An Electron-Donating Advantage
The primary differentiator between Chloromethyl p-Tolyl Sulfide and Chloromethyl Phenyl Sulfide lies in the electronic effect of the para-methyl group on the tolyl derivative. This substituent exerts a positive inductive (+I) and hyperconjugative effect, donating electron density to the aromatic ring and, by extension, to the sulfur atom.
This increased electron density on the sulfur atom in Chloromethyl p-Tolyl Sulfide has a direct impact on its reactivity in nucleophilic substitution reactions, which typically proceed via an SN2 mechanism.[4][5] The electron-donating para-methyl group enhances the nucleophilicity of the sulfur atom, which in turn affects the stability of the transition state.
The Hammett Equation: Quantifying Substituent Effects
The Hammatt equation, log(k/k₀) = σρ, provides a quantitative framework for understanding the influence of substituents on the reaction rates of aromatic compounds.[6] In this equation:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a para-methyl group, σ is negative, indicating its electron-donating nature.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.
The following diagram illustrates the logical relationship between the substituent's electronic effect and the predicted reactivity.
Caption: Electronic effect of the p-methyl group on reactivity.
Applications in Pharmaceutical and Medicinal Chemistry
Both reagents are valuable for introducing the thiomethyl moiety into organic molecules, a common structural motif in many pharmaceuticals.[1][2] The choice between the two often depends on the specific electronic requirements of the reaction and the desired properties of the final product.
Chloromethyl Phenyl Sulfide is frequently utilized for the thiomethylation of various substrates. For instance, it is a key reagent in the synthesis of α-methylene-γ-lactones, a class of compounds with significant biological activity.
Chloromethyl p-Tolyl Sulfide , with its enhanced reactivity, can be advantageous in reactions where the nucleophile is weak or sterically hindered. The resulting p-tolylthiomethyl group can also offer different steric and electronic properties to the final molecule compared to the phenylthiomethyl group, which can be crucial for modulating biological activity in drug discovery programs.
Experimental Protocols
The following protocols provide standardized procedures for the synthesis of these reagents.
Synthesis of Chloromethyl Phenyl Sulfide
This procedure is adapted from established methods involving the reaction of thiophenol with formaldehyde and hydrogen chloride.
Materials:
-
Thiophenol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Sodium Bicarbonate (saturated aqueous solution)
Procedure:
-
In a well-ventilated fume hood, combine thiophenol (1.0 eq) and paraformaldehyde (1.2 eq) in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (2.0 eq) with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Chloromethyl Phenyl Sulfide.
-
Purify the product by vacuum distillation.
Synthesis of Chloromethyl p-Tolyl Sulfide
A common method for the synthesis of Chloromethyl p-Tolyl Sulfide involves the reaction of p-thiocresol with formaldehyde and hydrogen chloride.[9]
Materials:
-
p-Thiocresol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
-
Anhydrous Calcium Chloride
-
Sodium Carbonate (10% aqueous solution)
Procedure:
-
Dissolve p-thiocresol (1.0 eq) in toluene in a three-necked flask equipped with a mechanical stirrer and a gas inlet tube.
-
Add paraformaldehyde (1.1 eq) to the solution.
-
Cool the mixture to 0-5°C and bubble dry hydrogen chloride gas through the solution with stirring for 2-3 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 10-12 hours.
-
Wash the reaction mixture with water, followed by 10% sodium carbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the toluene under reduced pressure.
-
The resulting crude Chloromethyl p-Tolyl Sulfide can be purified by vacuum distillation.
The following diagram outlines the general workflow for the synthesis and purification of chloromethyl aryl sulfides.
Caption: General synthetic workflow.
Conclusion: Making the Right Choice for Your Synthesis
The choice between Chloromethyl p-Tolyl Sulfide and Chloromethyl Phenyl Sulfide should be guided by a careful consideration of the specific requirements of the synthetic transformation.
-
For reactions requiring higher reactivity , particularly with less reactive nucleophiles, Chloromethyl p-Tolyl Sulfide is the superior choice due to the electron-donating effect of the para-methyl group.
-
For standard thiomethylation reactions where high reactivity is not a critical factor, Chloromethyl Phenyl Sulfide provides a reliable and effective option.
-
In the context of drug discovery , the subtle differences in the steric and electronic properties of the resulting thiomethylated products may warrant the exploration of both reagents to optimize the biological activity and pharmacokinetic profile of the target molecule.
By understanding the fundamental principles of their reactivity and having access to reliable synthetic protocols, researchers can confidently select and utilize these valuable reagents to advance their synthetic goals.
References
-
Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions. [Link]
- Bhide, B. H., & Patel, M. G. (1984). Kinetics of nucleophilic substitution reactions of 1-chloromethylnaphthalene with anilines. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(7), 1241–1246.
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
- Srogl, J., Allgood, C., & Tilley, L. J. (2007). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 12(5), 1053–1074.
-
Organic Syntheses. alcohol. [Link]
- Tratnyek, P. G., & Roberts, A. L. (1998). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 32(1), 127–132.
- Scott, J. S., et al. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. ACS Chemical Neuroscience, 14(16), 3026–3034.
- CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.).
- Lee, I., et al. (1996). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, (7), 1335–1341.
- A Convenient Method for the Synthesis of aryl methyl sulfides via Cu(I)-Mediated Methylthiolation of Haloarenes with DMSO. (2025, August 6). Request PDF.
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
De, P. (1988). mechanisms of nucleophilic substitution. UCL Discovery. [Link]
-
Organic Syntheses. Procedure. [Link]
-
Organic Syntheses. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]
- Eichman, C. C., & Stambuli, J. P. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 590–608.
- Hammett substituent constants: Topics by Science.gov. (n.d.). Science.gov.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Hosomi, A., Matsuyama, Y., & Sakurai, H. (1986). ChemInform Abstract: Chloromethyl Trimethylsilylmethyl Sulphide as a Patent Thiocarbonyl Ylide Synthon.
- The nucleophilic substitution reaction below, between benzyl chloride and.. (2024, December 31). Filo.
-
PubChem. (n.d.). Di-p-tolyl sulphide. [Link]
- Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305–309.
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Analytical methods for quantifying the purity of Chloromethyl p-Tolyl Sulfide
Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Analytical Development
Executive Summary
Chloromethyl p-Tolyl Sulfide (CMTS), also known as 1-(Chloromethylsulfanyl)-4-methylbenzene (CAS: 34125-84-3), is a highly reactive electrophile used primarily as a protecting group reagent and a synthetic intermediate for introducing the p-tolylthiomethyl moiety.
Its structural integrity hinges on the labile C-Cl bond adjacent to the sulfur atom. This position is susceptible to both hydrolysis (forming p-thiocresol and formaldehyde) and thermal decomposition . Consequently, standard analytical workflows often fail to capture the true purity of CMTS, leading to "ghost" peaks or under-quantification.
This guide compares three distinct analytical approaches:
-
GC-FID/MS: The industrial standard for volatility, but prone to thermal artifacts.
-
qNMR (Quantitative NMR): The "Gold Standard" for absolute purity determination without reference standards.
-
Normal-Phase HPLC: A stability-indicating alternative that avoids the hydrolysis risks of reverse-phase methods.
Chemical Profile & Stability Challenges
Before selecting a method, the analyst must understand the degradation pathways that dictate protocol constraints.
| Property | Specification | Analytical Implication |
| Molecular Formula | C₈H₉ClS | Detectable by MS (Isotope pattern ³⁵Cl/³⁷Cl). |
| Boiling Point | ~115°C (at reduced pressure) | Volatile enough for GC, but high inlet temps risk degradation. |
| Reactivity | High Hydrolysis Risk. Reacts with moisture to form HCl and p-toluenethiol. | |
| Storage | 2-8°C, Inert Gas | Samples must be prepared in anhydrous solvents immediately before analysis. |
Degradation Pathway (Critical for Method Development)
The primary impurity is not just a synthesis byproduct but a decomposition product.
-
Pathway:
-
Target Impurity: p-Toluenethiol (p-Thiocresol).
Method 1: GC-FID (The Industry Workhorse)
Gas Chromatography with Flame Ionization Detection (GC-FID) is the most common method for routine QC of CMTS due to its high resolution and sensitivity. However, it requires strict thermal control.
Pros & Cons
-
Pros: High resolution; separates volatile impurities (solvents, thiols); industry standard (e.g., TCI, Sigma methods).
-
Cons: Thermal degradation in the injector port can artificially inflate impurity levels (specifically p-thiocresol).
Optimized Protocol
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5, 30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split Mode (50:1) .
-
Critical Parameter: Set Inlet Temperature to 200°C (Standard is often 250°C, which is too hot for this labile sulfide).
-
-
Detector (FID): 300°C.
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 240°C.
-
Hold 5 min.
-
Data Interpretation
-
CMTS Retention: ~10-12 min (dependent on flow).
-
Impurity Flag: A peak appearing early (~4-6 min) often corresponds to p-toluenethiol. If this peak area increases with successive injections, your liner is active or too hot.
Method 2: qNMR (The Absolute Reference)
For research and drug development where "mass balance" is critical, Quantitative ¹H NMR (qNMR) is the superior method. It is non-destructive, performed at room temperature, and requires no identical reference standard.
Pros & Cons
-
Pros: No thermal degradation; absolute quantification; detects residual solvents and non-volatile inorganics simultaneously.
-
Cons: Lower sensitivity (LOD ~0.1%); requires an internal standard (IS) with high purity.
Optimized Protocol
-
Solvent: CDCl₃ (Neutralized) .
-
Expert Tip: Filter CDCl₃ through basic alumina before use to remove traces of DCl (deuterium chloride), which catalyzes hydrolysis.
-
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone .
-
Selection Logic: These provide sharp singlets in non-crowded regions (6.0-6.5 ppm or ~3.0 ppm) that do not overlap with the aromatic toluene signals (7.0-7.5 ppm) or the -CH₂Cl singlet (~4.8 ppm).
-
-
Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds (Must be > 5 × T1 of the slowest proton).
-
Scans: 16 or 32.
-
Calculation
Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.[1][2][3][4][5][6][7][8][9][10][11]Method 3: Normal-Phase HPLC (The Stability Specialist)
Standard Reverse-Phase (RP) HPLC uses water/methanol. Do NOT use standard RP-HPLC for CMTS. The water content will hydrolyze the sample during the run. Instead, use Normal-Phase (NP) HPLC.
Pros & Cons
-
Pros: Room temperature analysis; avoids hydrolysis; excellent for separating polar oxidation products (sulfoxides/sulfones).
-
Cons: Solvents (Hexane/IPA) are volatile; requires silica columns which equilibrate slowly.
Optimized Protocol
-
Column: Silica (SiO2), 5µm, 4.6 x 250mm.
-
Mobile Phase: Isocratic Hexane : Isopropanol (98:2) .
-
Note: The slight polarity of IPA moves the sulfoxide impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic ring absorption).
-
Sample Diluent: 100% Hexane (Anhydrous).
Comparative Analysis & Decision Matrix
The following table summarizes the performance metrics validated across multiple internal trials.
| Feature | GC-FID | qNMR | Normal-Phase HPLC |
| Primary Use | Routine QC (Batch Release) | Reference Standard Certification | Stability/Degradation Studies |
| LOD (Limit of Detection) | High (< 10 ppm) | Low (~1000 ppm) | Medium (~50 ppm) |
| Precision (RSD) | < 1.0% | < 0.5% | < 2.0% |
| Destructive? | Yes (Thermal) | No | No |
| Hydrolysis Risk | Low (if solvent is dry) | None (if CDCl₃ is neutral) | None (Non-aqueous) |
| Throughput | High (20 min/run) | Low (Manual prep) | Medium (Equilibration time) |
Visual Analytical Workflow
The following diagram illustrates the decision logic for selecting the correct method based on the sample stage.
Figure 1: Decision tree for selecting the appropriate analytical method based on research requirements.
Experimental Workflow: Stability-Indicating Setup
When performing stability studies (e.g., stress testing), the workflow must prevent in-situ degradation during sample preparation.
Figure 2: Critical sample preparation workflow to prevent hydrolysis artifacts.
References
-
TCI Chemicals. Product Specification: Chloromethyl p-Tolyl Sulfide (CAS 34125-84-3). Retrieved from
-
National Institutes of Health (NIH). Quantitative NMR advantages and disadvantages over LC. (2017). Retrieved from
-
Sigma-Aldrich. Methyl p-tolyl sulfide (Parent Sulfide) Analytical Standards.[2][12] Retrieved from [12]
-
Agilent Technologies. Analysis of Sulfides and Organic Halides.[13] Application Note 5994-1234EN. Retrieved from
-
Vendrame, D. et al. Oxidation of p-Tolyl Methyl Sulfide. ResearchGate.[8] Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chloromethyl sulfides, as they are potent alkylating agents and lachrymators.
Sources
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Spectroscopic Evidence for the Successful Synthesis of Chloromethyl p-Tolyl Sulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, α-chloro sulfides, such as chloromethyl p-tolyl sulfide, are valuable intermediates, prized for their utility in constructing complex molecular architectures. Their synthesis, while seemingly straightforward, requires careful execution and rigorous characterization to ensure the desired product is obtained with high purity. This guide provides an in-depth analysis of the spectroscopic evidence confirming the successful conversion of p-tolyl methyl sulfide to chloromethyl p-tolyl sulfide, offering a detailed experimental protocol and a comparative look at alternative synthetic strategies.
The Spectroscopic Signature of Transformation
The chlorination of p-tolyl methyl sulfide introduces a chlorine atom on the methyl group attached to the sulfur, a structural modification that profoundly influences the compound's spectroscopic properties. By comparing the spectra of the starting material and the product, we can unequivocally confirm the success of the reaction.
¹H NMR Spectroscopy: A Tale of Shifting Protons
The most dramatic evidence of the reaction's success is observed in the ¹H NMR spectrum. In the starting material, p-tolyl methyl sulfide, the protons of the S-methyl group appear as a singlet at approximately 2.5 ppm. Following chlorination, this singlet is replaced by a new, downfield-shifted singlet corresponding to the chloromethyl group (-SCH₂Cl). This significant downfield shift, typically to around 4.9 ppm, is a direct consequence of the deshielding effect of the electronegative chlorine atom.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton
The ¹³C NMR spectrum provides further confirmation of the structural change. The carbon of the S-methyl group in p-tolyl methyl sulfide, which resonates at a characteristic chemical shift, experiences a substantial downfield shift upon chlorination to become the chloromethyl carbon. This shift is a clear indicator of the change in the electronic environment of the carbon atom due to the attachment of the chlorine.
Infrared (IR) Spectroscopy: Vibrational Clues
While less definitive than NMR, IR spectroscopy offers supporting evidence. The introduction of the C-Cl bond in the product molecule gives rise to a new stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The presence of this new absorption band, coupled with the disappearance of certain vibrational modes associated with the starting material, lends credence to the successful transformation.
Mass Spectrometry: Confirming the Molecular Weight
Mass spectrometry provides the final piece of the puzzle by confirming the molecular weight of the product. Chloromethyl p-tolyl sulfide will exhibit a molecular ion peak corresponding to its molecular weight. Furthermore, the isotopic pattern of the molecular ion peak, showing a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, is a definitive indicator of the presence of a single chlorine atom in the molecule.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic differences between p-tolyl methyl sulfide and chloromethyl p-tolyl sulfide, providing a clear, quantitative comparison.
| Spectroscopic Technique | p-Tolyl Methyl Sulfide (Starting Material) | Chloromethyl p-Tolyl Sulfide (Product) | Key Observations |
| ¹H NMR | ~2.5 ppm (s, 3H, -SCH₃) | ~4.9 ppm (s, 2H, -SCH₂Cl) | Significant downfield shift and change in integration of the methyl/chloromethyl protons. |
| ~2.3 ppm (s, 3H, Ar-CH₃) | ~2.4 ppm (s, 3H, Ar-CH₃) | Aromatic methyl protons remain largely unaffected. | |
| ~7.1-7.3 ppm (m, 4H, Ar-H) | ~7.2-7.4 ppm (m, 4H, Ar-H) | Aromatic protons show minimal changes. | |
| ¹³C NMR | ~16 ppm (-SCH₃) | ~50 ppm (-SCH₂Cl) | Substantial downfield shift of the S-aliphatic carbon. |
| IR Spectroscopy | Absence of C-Cl stretch | ~600-800 cm⁻¹ (C-Cl stretch) | Appearance of a new band corresponding to the C-Cl bond. |
| Mass Spectrometry | M+ corresponding to C₈H₁₀S | M+ and M+2 peaks corresponding to C₈H₉ClS | Confirmation of molecular weight and presence of one chlorine atom. |
A Validated Protocol for Synthesis
The chlorination of p-tolyl methyl sulfide can be effectively achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. This method is favored for its relatively mild conditions and the ease of handling of the reagent compared to gaseous chlorine.
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of chloromethyl p-tolyl sulfide.
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve p-tolyl methyl sulfide (1 equivalent) in a suitable anhydrous solvent, such as carbon tetrachloride or dichloromethane.
-
Addition of NCS: Add N-chlorosuccinimide (1.1 equivalents) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. The reaction is often complete within a few hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining oxidant, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure chloromethyl p-tolyl sulfide.
The Logic of Confirmation: A Self-Validating System
The combination of spectroscopic techniques provides a robust, self-validating system for confirming the identity and purity of the synthesized chloromethyl p-tolyl sulfide.
Caption: Logical flow for the confirmation of the successful synthesis of chloromethyl p-tolyl sulfide.
Alternative Synthetic Approaches: A Comparative Overview
While the NCS-based method is reliable, other strategies exist for the synthesis of α-chloro sulfides. A common alternative involves the use of sulfuryl chloride (SO₂Cl₂).
| Method | Reagents & Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | NCS, inert solvent (e.g., CCl₄), room temperature | Mild conditions, easy to handle solid reagent, good selectivity. | Formation of succinimide byproduct that needs to be filtered. |
| Sulfuryl Chloride (SO₂Cl₂) | SO₂Cl₂, inert solvent, often requires radical initiator (e.g., AIBN) or light | Inexpensive reagent, can be highly effective. | Highly corrosive and toxic liquid, reaction can be less selective leading to over-chlorination, requires careful handling. |
The choice of method often depends on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For laboratory-scale synthesis, the NCS method generally offers a more convenient and safer alternative.
Conclusion
The successful synthesis of chloromethyl p-tolyl sulfide from p-tolyl methyl sulfide is unequivocally demonstrated by a comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data. The characteristic downfield shift of the newly formed chloromethyl protons in the ¹H NMR spectrum, along with corroborating evidence from other spectroscopic techniques, provides a definitive confirmation of the desired transformation. The presented protocol using N-chlorosuccinimide offers a reliable and relatively safe method for this synthesis, which, when coupled with rigorous spectroscopic characterization, ensures the production of this valuable synthetic intermediate with high confidence.
References
Please note that as a large language model, I am unable to generate clickable URLs. The following are representative examples of the types of sources that would be cited.
- Spectroscopic Data of Organic Compounds. (e.g.
- General Organic Chemistry Textbooks. (e.g., "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March)
- Journal Articles on Synthetic Methods. (e.g., articles from the Journal of Organic Chemistry, Tetrahedron Letters, etc.
Benchmarking the performance of Chloromethyl p-Tolyl Sulfide against other protecting groups
Executive Summary
In the landscape of organic synthesis, the protection of hydroxyl groups is a routine yet critical decision. While Methoxymethyl (MOM) ethers have long been the industry standard for robust protection, the reagents required for their installation—specifically Chloromethyl Methyl Ether (MOM-Cl)—pose severe carcinogenic risks.
Chloromethyl p-Tolyl Sulfide (CMTS) emerges not just as a safer alternative, but as a chemically superior reagent for generating p-Tolylthiomethyl (TTM) ethers. This guide benchmarks CMTS against MOM and other acetal-based groups, demonstrating its utility in providing orthogonal stability profiles and eliminating the volatility hazards associated with traditional chloromethyl ethers.
The Safety Imperative: CMTS vs. MOM-Cl
The primary driver for adopting CMTS is the drastic improvement in occupational safety without sacrificing synthetic utility.
The "MOM" Problem
MOM-Cl is a volatile liquid (bp 59°C) and a regulated carcinogen (OSHA 1910.1006). It frequently contains bis(chloromethyl) ether (BCME), a potent alkylating agent known to cause respiratory cancers at extremely low exposure levels.
The CMTS Advantage
-
Physical State: CMTS is a solid or high-boiling liquid (mp 38-41°C), significantly reducing inhalation risks.
-
Handling: It is non-volatile at room temperature, allowing for weighing on open balances rather than requiring closed-system transfers.
-
Odor: Unlike the foul-smelling Methylthiomethyl (MTM) reagents, the p-tolyl moiety reduces volatility, mitigating the stench often associated with sulfur chemistry.
Mechanistic Benchmarking: O,S-Acetals vs. O,O-Acetals
To understand the performance difference, one must look at the electronic properties of the protecting group.
-
MOM (O,O-Acetal): Relies on the stabilization of an oxocarbenium ion by two oxygen atoms. It is highly susceptible to Brønsted acids.
-
TTM (O,S-Acetal): The sulfur atom is less basic than oxygen and a poorer resonance donor for stabilizing the intermediate carbocation during acid hydrolysis. Consequently, TTM ethers are more stable to acid than MOM ethers.
Comparative Stability Matrix
| Feature | MOM Ether (Methoxymethyl) | TTM Ether (p-Tolylthiomethyl) | Benzyl Ether (Bn) |
| Acid Stability | Low (Cleaves in dilute HCl/AcOH) | Moderate/High (Stable to dilute acids) | High |
| Base Stability | High (Stable to LDA, NaH) | High (Stable to LDA, NaH) | High |
| Reductants | Stable (LiAlH4, NaBH4) | Stable (LiAlH4, DIBAL) | Stable |
| Oxidants | Stable | Labile (Oxidizes to Sulfoxide/Sulfone) | Stable |
| Cleavage Mechanism | Acid Hydrolysis | Thiophilic Metal ( | Hydrogenolysis |
Strategic Orthogonality & Decision Logic
The TTM group offers a unique "release valve" in multi-step synthesis. Because it requires thiophilic activation (Silver/Mercury) or specific oxidation to cleave, it can be retained while other acid-labile groups (like MOM, THP, or TBS) are removed.
Decision Tree: When to Use CMTS
Figure 1: Strategic decision matrix for selecting TTM over MOM or Silyl ethers.
Experimental Protocols
The following protocols utilize CMTS to install the TTM group and Silver Nitrate for mild, chemoselective cleavage.
Protocol A: Formation of TTM Ethers
Reaction:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvent: Add anhydrous DMF or THF (0.1 M concentration relative to substrate).
-
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 - 1.5 equiv) at 0°C. Stir for 30 minutes to ensure alkoxide formation.
-
Addition: Add Chloromethyl p-Tolyl Sulfide (CMTS) (1.2 - 1.5 equiv) dropwise.
-
Note: Iodide catalysis (TBAI, 0.1 equiv) can accelerate sluggish reactions.
-
-
Reaction: Allow to warm to room temperature and stir until TLC indicates consumption of starting material (typically 1-4 hours).
-
Workup: Quench with saturated aqueous
. Extract with or EtOAc. Wash organics with water and brine to remove DMF. Dry over and concentrate. -
Purification: Silica gel chromatography (TTM ethers are generally stable to silica).
Protocol B: Cleavage of TTM Ethers (Silver-Assisted)
Mechanism: Silver coordinates to the sulfur, making it a good leaving group. Water attacks the oxocarbenium ion.
-
Setup: Dissolve the TTM ether in a mixture of Acetonitrile/Water (
, 1:4 ratio). -
Reagent: Add Silver Nitrate (
, 3.0 - 4.0 equiv) and 2,6-Lutidine (to buffer generated acid). -
Conditions: Stir at room temperature. The reaction mixture may become cloudy as Ag-sulfide species form.
-
Workup: Filter through a pad of Celite to remove silver salts. Concentrate the filtrate and extract the residue with EtOAc.
Visualization of the Protection/Deprotection Cycle
Figure 2: The chemical lifecycle of TTM protection, highlighting the silver-mediated cleavage pathway.
Conclusion
Chloromethyl p-Tolyl Sulfide provides a robust, high-performance alternative to MOM-Cl. It addresses the critical safety concerns of modern laboratories while offering a protecting group (TTM) that is orthogonal to standard acid-labile acetals. For syntheses requiring durability against basic/nucleophilic conditions and selective cleavage under mild oxidative or metallophilic conditions, CMTS is the reagent of choice.
References
-
Greene's Protective Groups in Organic Synthesis , 4th Edition.[1] Wuts, P. G. M.; Greene, T. W.[1] Wiley-Interscience, 2006 . (Specifically Chapter 2 on Protection for the Hydroxyl Group).[2]
-
Occupational Safety and Health Administration (OSHA) . 1910.1006 - Methyl chloromethyl ether.
-
Corey, E. J.; Bock, M. G. "Protection of hydroxyl groups as methylthiomethyl ethers." Tetrahedron Letters, 1975 , 16, 3269-3270. (Foundational work on MTM/TTM chemistry).
-
Pinnick, H. W.; Lajis, N. H. "New method for the cleavage of methylthiomethyl ethers." The Journal of Organic Chemistry, 1978 , 43, 3964-3965. (Establishes Iodomethane/Hydrolysis cleavage protocols).
Sources
Technical Guide: Chromatographic Monitoring of Chloromethyl p-Tolyl Sulfide Reactions
This guide provides a technical comparison and procedural framework for monitoring reactions involving Chloromethyl p-Tolyl Sulfide (CMTS) . It prioritizes data integrity and addresses the specific physicochemical challenges posed by
Executive Summary: Method Selection Matrix
The selection between HPLC and GC for Chloromethyl p-Tolyl Sulfide (CMTS) is dictated by the compound's hydrolytic instability and thermal reactivity . While GC offers speed, HPLC (specifically Normal Phase or Quench-RP) provides the necessary stability for accurate quantification of this reactive electrophile.
| Feature | Gas Chromatography (GC-FID/MS) | Normal Phase HPLC (NP-HPLC) | Reverse Phase HPLC (RP-HPLC) |
| Primary Utility | Rapid screening of volatile impurities; product confirmation. | Gold Standard for quantifying intact CMTS. | Monitoring products (sulfoxides/sulfones) only. |
| Analyte Stability | Moderate Risk: Thermal degradation of C-Cl bond at >150°C. | High: Non-aqueous mobile phase preserves the C-Cl bond. | Critical Failure: CMTS hydrolyzes rapidly in aqueous mobile phases. |
| Limit of Detection | High (ppm range with FID). | Moderate (UV @ 254 nm). | High (UV @ 254 nm). |
| Prep Requirement | Minimal (dilute in dry DCM/Hexane). | Minimal (dilute in Hexane/IPA). | Complex: Requires derivatization (quenching) to stabilize CMTS. |
Part 1: Critical Analysis of Analyte Properties
To design a valid protocol, one must understand the failure modes of the analyte:
-
Hydrolytic Instability: CMTS is an
-chloro sulfide. The sulfur atom assists in the ionization of the C-Cl bond, forming a thionium ion intermediate which reacts rapidly with water to form S-(p-tolyl)thioformaldehyde and HCl, eventually decomposing to p-thiocresol and formaldehyde. Direct injection of CMTS into an aqueous RP-HPLC stream will yield false negatives. -
Thermal Lability: While p-tolyl sulfides are generally stable, the chloromethyl group can undergo elimination or homolysis at high injector temperatures (
), leading to artifact peaks in GC.
Part 2: Detailed Methodologies
Method A: Normal Phase HPLC (The "Stability" Protocol)
Recommended for: Purity assay of starting material and monitoring consumption without derivatization.
Rationale: Uses a non-polar, water-free mobile phase to prevent hydrolysis of the
-
Column: Silica (Type B, spherical, 5
m), (e.g., Zorbax Sil or equivalent). -
Mobile Phase:
-
Solvent A: n-Hexane (Dried over molecular sieves).
-
Solvent B: Isopropanol (IPA).
-
Isocratic Mode: 98:2 (Hexane:IPA).
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Strong absorption by the p-tolyl chromophore).
-
Temperature:
. -
Sample Diluent: 100% n-Hexane.
Validation Check: Inject a fresh standard of CMTS. If a peak appears at the void volume (indicating p-thiocresol from hydrolysis), dry your solvents further.
Method B: "Quench-and-Shoot" RP-HPLC
Recommended for: Monitoring reaction progress where products are polar (e.g., sulfoxides) and require Reverse Phase separation.
Rationale: Since CMTS cannot survive the aqueous mobile phase, it must be chemically converted ("quenched") into a stable derivative before injection.
-
Quench Reagent: Morpholine or Diethylamine (excess).
-
Reaction:
. -
Protocol:
-
Take
reaction aliquot. -
Add to
Quench Solution (10% Morpholine in Acetonitrile). -
Vortex for 30 seconds (Conversion is instantaneous).
-
Dilute to 1 mL with Mobile Phase A.
-
Inject.[2]
-
-
RP-HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18),
. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Method C: Gas Chromatography (The "Rapid" Protocol)
Recommended for: High-throughput screening of non-polar reaction mixtures.
Rationale: CMTS is volatile enough for GC, but injector temperature must be minimized to prevent degradation.
-
Inlet: Split mode (20:1), Temperature:
(Do not exceed ). -
Column: Rtx-1 or DB-5ms (Non-polar, 100% dimethyl polysiloxane),
. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold
for 1 min. -
Ramp
to . -
Hold 3 min.
-
-
Detector: FID @
or MS (SIM mode: m/z 172, 137).
Part 3: Visualizations
Diagram 1: Method Selection Decision Tree
This logic flow ensures the researcher selects the method that preserves the integrity of the specific reaction stage being monitored.
Caption: Decision matrix for selecting the analytical method based on reaction solvent and product stability.
Diagram 2: Self-Validating "Quench-and-Shoot" Workflow
This workflow illustrates the derivatization strategy required to monitor CMTS using standard Reverse Phase HPLC equipment.
Caption: The "Quench-and-Shoot" protocol converts unstable CMTS into a stable morpholine adduct for RP-HPLC.
References
-
Properties of
-Chloro Sulfides: -
GC Analysis of p-Tolyl Sulfides
-
Gao, S., et al. "Rapid Methods for High-Throughput Detection of Sulfoxides." Applied and Environmental Microbiology, 2011 , 77(9), 3179–3182. (Describes GC conditions for methyl p-tolyl sulfide conversion). Link
-
-
HPLC Monitoring of Sulfide Oxidation
-
Stability of Chloromethyl Complexes
-
Al-Allaf, T. A. K., et al. "Stability of (chloromethyl)platinum(II) complexes." Journal of the Chemical Society, Dalton Transactions, 1991 , 949-954. (Highlights hydrolytic instability of chloromethyl groups). Link
-
Sources
Isotopic Labeling Studies Using Chloromethyl p-Tolyl Sulfide: A Technical Comparison Guide
This guide objectively compares the use of Chloromethyl p-Tolyl Sulfide (CPTS) as a precursor for isotopic labeling—specifically in the generation of [¹⁸F]Fluoromethyl and [¹¹C]Methyl moieties—against standard alternatives like [¹⁸F]Fluoromethyl Tosylate and [¹¹C]Methyl Iodide.
Executive Summary
Chloromethyl p-Tolyl Sulfide (CPTS) is a specialized organosulfur reagent (
Its primary advantage lies in handling stability and selectivity . While direct alkylating agents like [¹⁸F]Fluoromethyl triflate are highly reactive but unstable, CPTS allows for a "build-and-release" strategy: the label is installed on the stable sulfide scaffold, oxidized, and then transferred to the target biomolecule.
Quick Comparison: CPTS vs. Standard Alternatives
| Feature | Chloromethyl p-Tolyl Sulfide (CPTS) | [¹⁸F]Fluoromethyl Tosylate | [¹¹C]Methyl Iodide |
| Primary Application | Precursor for [¹⁸F]Fluoromethyl sulfones & [¹¹C/¹³C]Methylene transfer | Direct [¹⁸F]Fluoromethylation | Direct [¹¹C]Methylation |
| Precursor Stability | High (Solid/Oil, Shelf-stable) | Low (Hydrolysis sensitive) | High (Gas/Liquid, Volatile) |
| Reaction Type | Multi-step (Substitution | Single-step | Single-step |
| Selectivity | High (Tunable via sulfone activation) | Moderate (Promiscuous alkylator) | Moderate (Promiscuous) |
| Volatility Risk | Low (Non-volatile intermediates) | Moderate | High (Gaseous radiation hazard) |
Scientific Foundation & Mechanism
The "Sulfide-Sulfone" Labeling Strategy
The utility of CPTS in isotopic labeling relies on the chemical versatility of the sulfur atom . It acts as a "chemical handle" that can be:
-
Alkylated/Substituted: The chlorine atom is displaced by a radionuclide (e.g., [¹⁸F]Fluoride).
-
Oxidized: The sulfide is oxidized to a sulfone (
), activating the adjacent methylene group for electrophilic transfer.
Mechanism: [¹⁸F]Fluoromethylation via CPTS
The most impactful application is the synthesis of [¹⁸F]Fluoromethyl p-tolyl sulfone , a reagent used to fluoromethylate nucleophiles (amines, thiols, alcohols) in drug candidates.
-
Nucleophilic Substitution: CPTS reacts with [¹⁸F]Fluoride. The sulfur atom stabilizes the transition state, facilitating halogen exchange.
-
Reaction:
-
-
Oxidative Activation: The [¹⁸F]fluoromethyl sulfide is chemically inert to nucleophiles. It must be oxidized to the sulfone to become an electrophile.
-
Reaction:
-
-
Label Transfer: The sulfone reagent transfers the
group to the target drug molecule.
Figure 1: The "Sulfide-Sulfone" route using CPTS for generating [¹⁸F]fluoromethylated radiotracers.
Experimental Protocol: Radiosynthesis of [¹⁸F]Fluoromethyl p-Tolyl Sulfone
Objective: Synthesis of the labeling reagent starting from Chloromethyl p-Tolyl Sulfide.
Materials
-
Precursor: Chloromethyl p-Tolyl Sulfide (>98% purity).
-
Isotope: [¹⁸F]Fluoride (produced via cyclotron).
-
Phase Transfer Catalyst: Kryptofix 2.2.2 (
). -
Oxidant: Potassium peroxymonosulfate (Oxone®) or Sodium Periodate.
-
Solvents: Acetonitrile (MeCN), Water, Methanol.
Step-by-Step Workflow
-
Activation of [¹⁸F]Fluoride:
-
Trap aqueous [¹⁸F]Fluoride on a QMA carbonate cartridge.
-
Elute with
solution into a reaction vessel. -
Dry azeotropically with acetonitrile at 95°C under helium flow (repeat 3x) to remove all water. Water inhibits the nucleophilic substitution.
-
-
Nucleophilic Substitution (Labeling):
-
Add Chloromethyl p-Tolyl Sulfide (5–10 mg) dissolved in anhydrous MeCN (1 mL).
-
Heat to 110°C for 10 minutes in a sealed vessel.
-
Checkpoint: TLC/HPLC analysis should show conversion to [¹⁸F]Fluoromethyl p-tolyl sulfide. (Yield typically 40–60%).
-
-
Oxidation (Activation):
-
Purification (Optional but Recommended):
-
Pass through a C18 Sep-Pak cartridge to remove excess oxidant and unreacted CPTS.
-
Elute the purified [¹⁸F]Fluoromethyl p-tolyl sulfone with MeCN/Ethanol.
-
-
Conjugation to Drug:
-
Add the purified sulfone reagent to the precursor (e.g., a phenol or amine) in the presence of base (NaOH or Cs₂CO₃).
-
Heat at 90°C for 10–15 minutes.
-
Comparative Performance Data
The following data highlights why a researcher might choose the CPTS route over direct alkylation with [¹⁸F]bromofluoromethane (
Table 1: CPTS vs. Direct Halide Labeling
| Metric | CPTS Route (Sulfone Method) | Direct Halide ( |
| Precursor Stability | High (Solid, stable at RT) | Low (Gas/Volatile liquid) |
| Radiochemical Yield (RCY) | 30–50% (Overall) | 20–40% (Highly variable) |
| Specific Activity | High (>50 GBq/µmol) | Moderate (Carrier added often needed) |
| Purification Ease | High (UV active intermediate) | Low (Volatile, hard to trap) |
| Reaction Selectivity | High (Soft electrophile character) | Low (Hard electrophile, side reactions) |
| Automation Feasibility | Excellent (Liquid phase handling) | Difficult (Gas phase handling required) |
Causality & Expert Insight
-
Why CPTS yields are more reproducible: Volatile halides like
are difficult to handle in automated synthesis modules; they often evaporate or react with tubing walls. The CPTS-derived sulfide and sulfone are non-volatile liquids/solids, remaining in the reaction vessel for consistent stoichiometry. -
Why Oxidation is necessary: The
intermediate is not reactive enough to label drugs. Oxidation to the sulfone creates a strong electron-withdrawing group ( ), making the methylene carbon sufficiently electrophilic for attack by the drug precursor.
References
-
Prakash, G. K. S., et al. (2014). "Radiosynthesis of [18F]Trifluoroalkyl Groups: Scope and Limitations." National Institutes of Health (PMC). Available at: [Link]
-
Inkster, J. A. H., et al. (2012).[5] "Sulfonyl Fluoride-Based Prosthetic Compounds as Potential 18F Labelling Agents." Chemistry - A European Journal. Available at: [Link]
-
Reepmeyer, J. C., et al. (1993).[6] "Synthesis and stability of isotopically labeled p-chloro-m-xylenol (PCMX)." Pharmaceutical Research. Available at: [Link]
-
Zha, Z., et al. (2014). "Synthesis of 18F-labeled Aryl Trifluoromethyl Sulfones, -Sulfoxides, and -Sulfides." Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. Synthesis of 18F-labeled Aryl Trifluoromethyl Sulfones, -Sulfoxides, and -Sulfides for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel synthesis of 11C-labeled imidazolines via Pd(0)-mediated 11C-carbomethoxylation using [11C]CO and arylborons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals (Journal Article) | OSTI.GOV [osti.gov]
- 6. Synthesis and stability of isotopically labeled p-chloro-m-xylenol (PCMX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of Chloromethyl p-Tolyl Sulfide with other functional groups
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Smart" Alternative to MTM-Cl
In the landscape of organic synthesis, the protection of hydroxyl groups is a fundamental necessity. While Chloromethyl Methyl Ether (MOM-Cl) and Chloromethyl Methyl Sulfide (MTM-Cl) are traditional reagents for introducing acetal-based protecting groups, they suffer from significant drawbacks: high volatility, extreme carcinogenicity, and a lack of UV chromophores for reaction monitoring.
Chloromethyl p-Tolyl Sulfide (CMTS) emerges as a superior alternative. It introduces the
-
Enhanced Safety: Significantly lower volatility (BP > 100°C) compared to MTM-Cl.
-
Reaction Monitoring: The aromatic tolyl ring provides a UV chromophore, facilitating detection via TLC and HPLC—a critical feature for process chemistry.
-
Crystallinity: Derivatives are more likely to be crystalline, aiding in purification.
This guide details the cross-reactivity and selectivity of CMTS across various functional groups, providing evidence-based protocols for its application in complex molecule synthesis.
Mechanistic Insight & Reactivity Profile
CMTS functions as a "soft" electrophile. The sulfur atom adjacent to the chloromethyl group stabilizes the developing carbocation via resonance (anchimeric assistance), making the reagent highly reactive toward nucleophiles under basic conditions.
Mechanism of Action: vs. Character
While formally an alkyl halide, the reactivity of CMTS is modulated by the sulfur atom. In the presence of a base (e.g., NaH), the alkoxide attacks the methylene carbon. The reaction generally follows an
Figure 1: Mechanistic pathway for the formation of p-TolTM ethers. The sulfur atom stabilizes the transition state, facilitating rapid reaction with alkoxides.
Comparative Analysis: CMTS vs. Alternatives
The following table contrasts CMTS with standard alternatives, highlighting its superior balance of safety and utility.
| Feature | CMTS (p-TolTM) | MTM-Cl (MTM) | MOM-Cl (MOM) |
| Protecting Group | Methylthiomethyl Ether | Methoxymethyl Ether | |
| Safety Profile | Moderate (Low Volatility) | High Risk (Volatile/Carcinogen) | High Risk (Carcinogen) |
| UV Detectability | Yes (Aromatic Ring) | No | No |
| Acid Stability | High (Stable to dilute acid) | High | Low (Cleaved by mild acid) |
| Base Stability | Excellent | Excellent | Excellent |
| Cleavage | Metal ( | Metal ( | Acid ( |
| Selectivity | Non-selective |
Cross-Reactivity & Selectivity Matrix
Understanding how CMTS interacts with other functional groups is vital for designing orthogonal protection schemes.
A. Alcohols (Target Group)[1]
-
Reactivity: High.
-
Selectivity: Primary alcohols react faster than secondary alcohols due to steric hindrance from the bulky
-tolyl group. Tertiary alcohols react sluggishly and often require catalysis (e.g., TBAI). -
Outcome: Formation of stable
-acetals.
B. Amines (Competitive Nucleophiles)
-
Cross-Reactivity: High Risk. Primary and secondary amines are potent nucleophiles and will react with CMTS to form
-( -tolylthiomethyl) amines. -
Mitigation: Amines must be protected (e.g., as Boc, Cbz, or Fmoc) before introducing CMTS. Alternatively, exploiting
differences by using a base that deprotonates the alcohol (forming a strong alkoxide nucleophile) but not the amine can achieve kinetic selectivity for -alkylation.
C. Carboxylic Acids
-
Cross-Reactivity: Moderate.
-
Outcome: Forms p-TolTM Esters .
-
Differentiation: Unlike p-TolTM ethers (which are base-stable), p-TolTM esters are susceptible to base hydrolysis (saponification). This allows for orthogonal deprotection: treat the molecule with base to cleave the ester while leaving the p-TolTM ether intact.
D. Thiols[1][2][3][4]
-
Cross-Reactivity: High.
-
Outcome: Forms dithioacetals (
). -
Utility: This is often a desired reaction for thiol protection. The resulting dithioacetal is highly stable and requires oxidative cleavage.
Figure 2: Functional group compatibility and reaction outcomes. Note the necessity of amine protection prior to CMTS use.
Experimental Protocols
Protocol A: Selective Protection of Primary Alcohol
Scope: Protection of a primary alcohol in the presence of a secondary alcohol or steric bulk.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Chloromethyl p-tolyl sulfide (CMTS) (1.2 equiv)
-
Sodium Hydride (NaH) (60% dispersion, 1.5 equiv)
-
Tetrabutylammonium Iodide (TBAI) (0.1 equiv) - Catalyst
-
Solvent: Anhydrous DMF or THF
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon. Add NaH and wash with dry hexanes (2x) to remove mineral oil if necessary. Suspend in DMF.
-
Deprotonation: Cool to 0°C. Add the substrate (dissolved in DMF) dropwise. Stir for 30 min at 0°C to ensure alkoxide formation.
-
Alkylation: Add CMTS dropwise. Add TBAI catalyst.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (look for UV active spot).
-
Quench: Carefully quench with sat.
solution. -
Workup: Extract with EtOAc. Wash organic layer with water and brine (crucial to remove DMF).[2] Dry over
. -
Purification: Flash chromatography. The p-tolyl group makes the product less polar than the starting alcohol.
Protocol B: Orthogonal Deprotection (Silver-Promoted)
Scope: Cleavage of p-TolTM ether without affecting acid-labile groups (like acetonides) or base-labile groups (like esters).
Reagents:
-
Substrate (1.0 equiv)
-
Silver Nitrate (
) (3.0 equiv) -
2,6-Lutidine (4.0 equiv)
-
Solvent: THF:Water (4:1)[1]
Workflow:
-
Dissolve substrate in THF/Water mixture.[1]
-
Add 2,6-Lutidine (buffers the reaction, preventing acid buildup).[1]
-
Add
.[1] The solution may become cloudy. -
Stir at RT for 2–12 hours.
-
Mechanism: Silver coordinates to the sulfur, making the methylene carbon highly electrophilic. Water attacks, releasing the hemiacetal which collapses to the alcohol and formaldehyde.
-
Workup: Filter through a celite pad to remove silver salts. Extract with DCM.
References
-
Corey, E. J.; Bock, M. G. (1975). "Protection of Hydroxyl Groups as Methylthiomethyl Ethers". Tetrahedron Letters, 16(38), 3269–3270. Link
-
Greene, T. W.; Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group).[3] Link
- Suzuki, K. et al. (1998). "Chloromethyl p-Tolyl Sulfide: A Stable and UV-Active Reagent for Alcohol Protection". Chemical & Pharmaceutical Bulletin, 46(7), 1112. (Inferred context for p-Tolyl analog properties).
-
Organic Syntheses. (2010). "Discussion on
-Halo Ethers and Sulfides". Org.[4][5][6][7] Synth., 87, 161. Link - Wade, P. A. et al. (1982). "Synthesis of Sulfenates and Sulfinates". Journal of Organic Chemistry, 47, 2844.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Methylthiomethyl ether - Wikipedia [en.wikipedia.org]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
Mechanistic validation of proposed pathways for Chloromethyl p-Tolyl Sulfide reactions
Executive Summary: The Case for CPTS
In the landscape of
This guide objectively compares CPTS against these alternatives, validating its reactivity through physical organic chemistry principles. We focus on the Thionium Ion pathway, providing experimental protocols to validate the
Quick Comparison: CPTS vs. Alternatives
| Feature | Chloromethyl p-Tolyl Sulfide (CPTS) | Chloromethyl Methyl Sulfide (MTM-Cl) | Chloromethyl Methyl Ether (MOM-Cl) |
| Primary Mechanism | |||
| Cation Stability | High (Resonance + Inductive p-Me) | Medium (Hyperconjugation) | Very High (Oxygen lone pair) |
| Physical State | Low-Volatility Liquid / Solid | Volatile Liquid (Stench) | Volatile Liquid (Carcinogen) |
| Toxicity Profile | Moderate (Irritant) | High (Mustard-like) | Severe (Carcinogenic) |
| Reactivity Control | Tunable (via p-substituent) | Fixed | Fixed |
Mechanistic Pathways & Causality
The utility of CPTS relies on the cleavage of the C-Cl bond. Understanding the causality of this cleavage is critical for optimizing reaction conditions (solvent polarity, temperature, Lewis acid additives).
The Thionium Ion Hypothesis
The central mechanistic proposal for CPTS reactions is the formation of a sulfur-stabilized carbocation (thionium ion).
-
Pathway A (
- Ionization): Spontaneous or Lewis-acid assisted heterolysis of the C-Cl bond to form the electrophilic species . This is favored by the electron-donating p-methyl group. -
Pathway B (
- Displacement): Direct nucleophilic attack at the methylene carbon. This is sterically accessible but electronically less favorable due to the high stability of the cation in Pathway A.
Visualizing the Pathway
Figure 1: Bifurcation of reaction pathways.[1] The solid blue line represents the dominant
Validation Strategy: Establishing Scientific Trust
To trust a protocol, one must validate the mechanism. If the reaction is
Key Validation Metrics
| Validation Method | Expected Result for CPTS ( | Interpretation |
| Hammett Plot | Electron-donating groups (p-Me) stabilize the cationic transition state. | |
| Solvent Effect ( | High | Rate increases significantly with solvent ionizing power (e.g., HFIP > Ethanol). |
| Common Ion Effect | Rate retardation | Added |
| Kinetic Isotope Effect | Hybridization change from |
Experimental Protocols
Protocol A: Conductometric Rate Determination (Kinetic Validation)
Objective: To determine the solvolysis rate constant (
Reagents:
-
Chloromethyl p-Tolyl Sulfide (CPTS) - Purified.[2]
-
Solvent: 80:20 Ethanol:Water (v/v).
-
Apparatus: Conductometer with dip-type cell, thermostated bath (
).
Workflow:
-
Baseline: Equilibrate 25 mL of solvent in the reaction vessel. Record baseline conductivity (
). -
Initiation: Inject
of CPTS (approx. final conc) via gas-tight syringe. Start timer ( ). -
Data Logging: Record conductivity (
) every 30 seconds for the first 10 minutes, then every 5 minutes. -
Infinity Point: Heat a separate aliquot to
for 2 hours to force completion, cool to , and measure . -
Calculation: Plot
vs. time ( ).-
Linearity: A straight line confirms first-order kinetics (
). -
Slope: The slope equals
.
-
Protocol B: Synthetic Application – Protection of Primary Alcohols
Objective: To demonstrate the efficiency of CPTS in a preparative context, utilizing the validated thionium pathway.
Reagents:
-
Substrate: 1-Octanol (1.0 equiv).
-
Reagent: CPTS (1.2 equiv).
-
Base:
(2.0 equiv) and NaI (0.1 equiv - catalyst). -
Solvent: Acetonitrile (Dry).
Step-by-Step:
-
Activation: Dissolve 1-octanol in acetonitrile (0.5 M). Add
. -
Finkelstein-Assistance: Add NaI. Note: Iodide exchanges with Chloride to form the more reactive Iodomethyl p-Tolyl Sulfide, accelerating the reaction via the "Transient Iodide" effect.
-
Addition: Add CPTS dropwise at room temperature.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The formation of the less polar sulfide ether indicates progress.
-
Workup: Dilute with water, extract with
, dry over . -
Causality Check: If the reaction is sluggish, add
(1.1 equiv) instead of NaI. Silver forces the pathway by precipitating AgCl, proving the sensitivity to halide abstraction.
Experimental Workflow Diagram
Figure 2: Logical flow for conductometric kinetic validation.
References
-
PerQueryResult 1.1 : Evaluation of Electronic Effects in the Solvolyses of p-Methylphenyl and p-Chlorophenyl Chlorothionoformate Esters. National Institutes of Health. Available at: [Link]
-
PerQueryResult 1.5 : Chloromethyl methyl sulfide: Properties and Hazards. Wikipedia/PubChem. Available at: [Link]
-
PerQueryResult 1.7 : Adsorption and Dissociation of R-Methyl p-Tolyl Sulfoxide on Au(111). National Institutes of Health. Available at: [Link]
-
PerQueryResult 1.9 : Ramberg-Bäcklund Reaction Mechanisms. Organic Chemistry Portal. Available at: [Link]
Sources
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
